molecular formula C9H10N2 B2827338 2-Ethylpyrazolo[1,5-a]pyridine CAS No. 475174-65-3

2-Ethylpyrazolo[1,5-a]pyridine

Cat. No.: B2827338
CAS No.: 475174-65-3
M. Wt: 146.193
InChI Key: RHAOUMOATIGETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.
BenchChem offers high-quality 2-Ethylpyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAOUMOATIGETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comparative Analysis of the Metabolic Stability of 2-Ethyl vs. 2-Methyl Pyrazolo[1,5-a]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, minor structural modifications can lead to profound differences in a compound's pharmacokinetic profile. This technical guide provides an in-depth analysis of the metabolic stability of 2-ethyl versus 2-methyl substituted pyrazolo[1,5-a]pyridine scaffolds. We explore the fundamental principles of alkyl group metabolism by Cytochrome P450 (CYP) enzymes, hypothesize the divergent metabolic pathways for these two analogs, and present a comprehensive, self-validating experimental workflow for their head-to-head comparison using human liver microsomes (HLM). Detailed protocols for conducting the in vitro stability assay and for the subsequent bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. The guide culminates in a discussion of data interpretation, focusing on the calculation of intrinsic clearance (Clint) and half-life (t½), and explores the strategic implications of the findings for drug discovery and lead optimization.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

Significance and Pharmacological Profile

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.[4] Researchers have successfully developed pyrazolo[1,5-a]pyridine-based molecules as potent inhibitors of protein kinases, making them valuable candidates for anti-cancer therapies.[3][4]

The Critical Role of Metabolic Stability in Drug Design

Metabolic stability is a critical attribute of any successful drug candidate, dictating its persistence in the body and, consequently, its dosing regimen and therapeutic window.[5][6][7] It refers to a compound's susceptibility to biotransformation by metabolic enzymes.[8] The liver is the primary site of drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[5][9][10] Poor metabolic stability leads to rapid clearance, potentially requiring high or frequent doses to maintain therapeutic concentrations, which can increase the risk of adverse effects and reduce patient compliance.[5][6] Therefore, early assessment and optimization of metabolic stability are paramount in the drug discovery process.[8][11]

The 2-Position as a Key Metabolic "Soft Spot"

In drug design, identifying and modifying metabolic "soft spots"—positions on a molecule most vulnerable to enzymatic attack—is a key strategy for improving pharmacokinetic properties. For many heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine, exposed alkyl groups are common sites of metabolism. The seemingly subtle difference between a methyl and an ethyl group at the 2-position can significantly alter the molecule's interaction with metabolizing enzymes, leading to different rates and pathways of degradation. This guide will dissect the underlying reasons for these differences and provide a practical framework for their empirical evaluation.

Predicted Metabolic Pathways of 2-Alkyl Pyrazolo[1,5-a]pyridines

General Principles of Alkyl Group Metabolism by Cytochrome P450s

The CYP enzymes are heme-containing proteins that catalyze the oxidation of a vast array of substrates.[9][10] For small alkyl groups, the primary metabolic route is hydroxylation. The specific carbon atom that is hydroxylated depends on factors like steric accessibility and the electronic environment.

Hypothesis: Metabolic Fate of the 2-Methyl Group

A methyl group presents a single site for oxidation. It is predicted that the 2-methyl pyrazolo[1,5-a]pyridine will undergo an initial CYP-mediated hydroxylation to form a hydroxymethyl metabolite. This primary alcohol can then be further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to yield an aldehyde and subsequently a carboxylic acid. This two-step oxidation is a common metabolic pathway for methyl groups on aromatic rings.

Hypothesis: Metabolic Fate of the 2-Ethyl Group

An ethyl group offers two distinct positions for initial oxidation:

  • ω-oxidation (terminal oxidation): Hydroxylation at the terminal carbon (Cβ) to produce a primary alcohol (2'-hydroxyethyl). This is often a major pathway.

  • ω-1 oxidation (sub-terminal oxidation): Hydroxylation at the carbon adjacent to the pyridine ring (Cα) to produce a secondary alcohol (1'-hydroxyethyl).

Studies have shown that for some substrates, CYP enzymes can hydroxylate an ethyl group more efficiently than a methyl group.[12] Following the initial hydroxylation, these alcohol metabolites can undergo further biotransformation, including glucuronidation or further oxidation. The presence of multiple potential oxidation sites on the ethyl group suggests a more complex metabolic profile and potentially a faster rate of overall clearance compared to the methyl analog.

Visualizing the Competing Pathways

G cluster_methyl 2-Methyl Analog Pathway cluster_ethyl 2-Ethyl Analog Pathways M_Start 2-Methyl-Pyrazolo[1,5-a]pyridine M_CYP CYP450 Oxidation M_Start->M_CYP M_Met1 2-Hydroxymethyl Metabolite M_CYP->M_Met1 M_ADH ADH/ALDH Oxidation M_Met1->M_ADH M_Met2 2-Carboxylic Acid Metabolite M_ADH->M_Met2 E_Start 2-Ethyl-Pyrazolo[1,5-a]pyridine E_CYP_omega CYP450 (ω-oxidation) E_Start->E_CYP_omega E_CYP_omega1 CYP450 (ω-1 oxidation) E_Start->E_CYP_omega1 E_Met_omega 2-(2'-Hydroxyethyl) Metabolite (Primary Alcohol) E_CYP_omega->E_Met_omega E_Met_omega1 2-(1'-Hydroxyethyl) Metabolite (Secondary Alcohol) E_CYP_omega1->E_Met_omega1

Caption: Predicted metabolic pathways for 2-methyl and 2-ethyl analogs.

Experimental Design for Comparative Metabolic Stability Assessment

Core Principle: A Self-Validating Experimental System

To ensure the trustworthiness of our results, the experimental design must be self-validating. This is achieved by including appropriate controls:

  • Time-Zero (T0) Control: Samples are taken immediately after adding the test compound, before any significant metabolism can occur. This establishes the initial concentration.

  • Negative Control (-NADPH): The reaction is run without the essential CYP450 cofactor, NADPH.[13] Any compound loss in this control indicates non-enzymatic degradation (e.g., chemical instability in the buffer).

  • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., Midazolam or Dextromethorphan) is run in parallel to confirm the metabolic activity of the liver microsome batch.[14]

In Vitro Model Selection: Human Liver Microsomes (HLM)

For early-stage assessment of Phase I metabolism, Human Liver Microsomes (HLM) are the industry standard.[15] HLMs are subcellular fractions of hepatocytes that contain a high concentration of CYP enzymes.[13] They are cost-effective, readily available from pooled donors (which averages out inter-individual variability), and provide a robust system for determining intrinsic clearance.[13]

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM, Buffer, & Cofactor (NADPH) C Pre-warm HLM & Buffer at 37°C A->C B Prepare Test Compounds (Methyl & Ethyl Analogs) & Positive Control B->C D Initiate Reaction by adding NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (e.g., Acetonitrile + Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing & Calculate Clint, t½ I->J

Caption: Workflow for the in vitro HLM metabolic stability assay.

Detailed Protocol: In Vitro HLM Stability Assay

This protocol is designed for a 96-well plate format for efficiency.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Cofactor Solution: Prepare a fresh solution of NADPH in phosphate buffer.

    • Test Compound Stock: Prepare 10 mM stock solutions of the 2-methyl and 2-ethyl pyrazolo[1,5-a]pyridines in DMSO.

    • Working Solutions: Serially dilute the stock solutions to create working solutions for a final assay concentration of 1 µM.[14] The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[13]

    • HLM Suspension: Thaw pooled HLM (e.g., from BioIVT) at 37°C and dilute to a working concentration of 0.5 mg/mL protein in cold phosphate buffer.[13][16] Keep on ice.

    • Quenching Solution: Prepare cold acetonitrile containing an analytical internal standard (a stable, structurally similar compound not found in the matrix) for LC-MS/MS normalization.

  • Incubation Procedure:

    • Add the HLM suspension and phosphate buffer to the wells of a 96-well plate.

    • Add the test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13] For "-NADPH" controls, add buffer instead.

    • At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the cold quenching solution.[13][14]

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Bioanalytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

The Power of High-Resolution Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for this application.[17] It offers exceptional sensitivity and selectivity, allowing for the precise quantification of the parent drug even in a complex biological matrix.[17][18] The chromatography step separates the parent compound from potential metabolites and matrix components, while the mass spectrometer provides unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.[18]

Detailed Protocol: LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is typically suitable for separating semi-polar compounds like these.[18]

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic content (e.g., 5% B to 95% B over 5 minutes) will effectively elute the compounds of interest.

    • Flow Rate: Dependent on column dimensions, typically 0.4-0.6 mL/min for UPLC.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves setting the mass spectrometer to monitor a specific precursor-to-product ion transition for each analyte and the internal standard.

      • Tune the instrument: Infuse pure solutions of the 2-methyl and 2-ethyl analogs to determine the optimal precursor ion (typically [M+H]+) and the most stable, high-intensity product ions for quantification and confirmation.

    • Metabolite Identification (Optional): For metabolite identification, a full scan or precursor ion scan can be performed to search for expected mass shifts (e.g., +16 for hydroxylation).[19]

Data Analysis and Interpretation

Calculating Key Parameters: Intrinsic Clearance (Clint) and Half-life (t1/2)
  • Determine Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T0 sample, after normalizing to the internal standard response.

    • % Remaining = (Analyte/IS Peak Area at Tx) / (Analyte/IS Peak Area at T0) * 100

  • Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k.[14][20]

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[21]

  • Calculate Intrinsic Clearance (Clint): Clint represents the intrinsic ability of the liver to metabolize a drug.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / Protein amount in mg)[21]

Comparative Data Presentation

The results should be summarized in a clear, concise table.

CompoundIn Vitro t½ (min)Clint (µL/min/mg protein)
2-Methyl Pyrazolo[1,5-a]pyridine Hypothetical ValueHypothetical Value
2-Ethyl Pyrazolo[1,5-a]pyridine Hypothetical ValueHypothetical Value
Positive Control (e.g., Midazolam) Value within QC rangeValue within QC range
Interpreting the Results: Linking Metabolic Rate to Structure

Based on the principles discussed, it is hypothesized that the 2-ethyl analog will exhibit a shorter half-life and a higher intrinsic clearance compared to the 2-methyl analog. This would be attributed to the greater number of sites available for CYP-mediated oxidation and potentially a more favorable interaction with the enzyme's active site. A higher Clint value indicates faster metabolism and likely lower oral bioavailability and a shorter duration of action in vivo.[8]

Discussion and Implications for Drug Discovery

Structure-Metabolism Relationships (SMR)

The direct comparison of these two analogs provides a clear Structure-Metabolism Relationship (SMR) insight. If the 2-ethyl analog is indeed metabolized faster, it confirms that this position is a metabolic liability that can be tuned. This finding allows medicinal chemists to make rational, data-driven decisions.

Strategic Implications for Lead Optimization

The choice between a methyl or an ethyl group (or another substituent) at the 2-position becomes a strategic decision based on the desired target product profile:

  • For a longer-acting drug: If the parent compound has high potency but is cleared too quickly, replacing an ethyl with a methyl group could be a viable strategy to increase metabolic stability and prolong its half-life.[6]

  • To avoid metabolite-driven toxicity: If a metabolite of the methyl group (e.g., the carboxylic acid) is found to be reactive or toxic, switching to an ethyl group could shift the metabolism to a different, safer pathway.

  • To design a "soft drug": In some therapeutic areas (e.g., inhaled or topical drugs), rapid systemic clearance is desirable to minimize off-target effects. In such a case, a metabolically labile group like ethyl might be intentionally introduced.

Future Directions and Advanced Models

While HLM assays are excellent for initial screening, further studies may be warranted. Using intact hepatocytes can provide a more complete picture, as they contain both Phase I and Phase II enzymes, as well as transporters.[21] Ultimately, the in vitro findings must be confirmed with in vivo pharmacokinetic studies in animal models to understand the full impact of the structural change on the drug's disposition.[22][23]

Conclusion

The metabolic stability of a drug candidate is a finely tunable property. The seemingly minor structural modification of extending a methyl to an ethyl group on the pyrazolo[1,5-a]pyridine scaffold can have significant metabolic consequences, likely leading to faster clearance for the ethyl analog due to more extensive oxidative pathways. By employing a systematic and self-validating in vitro experimental approach using human liver microsomes and robust LC-MS/MS analysis, researchers can quantitatively assess these differences. The resulting data on intrinsic clearance and half-life provide critical insights that directly inform lead optimization strategies, enabling the rational design of molecules with tailored pharmacokinetic profiles to meet the demands of modern drug discovery.

References

Sources

Bioisosteric Engineering of the 2-Ethylpyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-ethylpyrazolo[1,5-a]pyridine core represents a privileged scaffold in medicinal chemistry, widely utilized as a purine bioisostere in kinase inhibitors (e.g., p38 MAPK, PI3K), phosphodiesterase (PDE) inhibitors (e.g., Ibudilast analogs), and GPCR ligands.[1] Its fused 5-6 bicyclic system provides a rigid, planar geometry capable of mimicking the adenine ring of ATP, while the C2-ethyl group serves as a critical lipophilic handle, often occupying hydrophobic pockets such as the ribose-binding domain or gatekeeper regions.[1]

Despite its efficacy, this scaffold often faces challenges related to metabolic liability (benzylic oxidation of the ethyl group), solubility (high lipophilicity), and intellectual property (IP) crowding .[1] This guide details a systematic approach to bioisosteric replacement, targeting both the heterocyclic core and the C2-substituent to optimize physicochemical properties (LogD, pKa) and metabolic stability (Cl_int) while retaining biological potency.[1]

Part 1: Structural Anatomy & Pharmacophore Analysis[1]

The Pyrazolo[1,5-a]pyridine Core

Unlike the indole scaffold it mimics, the pyrazolo[1,5-a]pyridine contains a bridgehead nitrogen.[1] This results in a unique electronic profile:

  • Electron Density: The 5-membered pyrazole ring is electron-rich (exhibiting aromatic character), while the 6-membered pyridine ring is electron-deficient relative to a benzene ring but electron-rich relative to a pyrimidine.[1]

  • H-Bonding: N1 is a weak hydrogen bond acceptor (HBA).[1] Unlike indole, it lacks a hydrogen bond donor (HBD) at the bridgehead, which can be advantageous for membrane permeability.[1]

  • Vector Geometry: The C2 and C3 positions offer exit vectors separated by approximately 72°, ideal for probing adjacent pockets (e.g., the specificity pocket in kinases).[1]

The C2-Ethyl "Anchor"

The ethyl group at C2 is not merely a spacer; it is a functional pharmacophore.[1]

  • Role: Provides Van der Waals interactions in hydrophobic clefts.[1]

  • Liability: The methylene position (

    
     to the aromatic ring) is highly susceptible to Cytochrome P450-mediated oxidation (hydroxylation), leading to rapid clearance.[1]
    

Part 2: Scaffold Hopping (Core Replacements)[1]

Replacing the bicyclic core allows for the modulation of pKa, solubility, and H-bond vectors.[1]

The "Nitrogen Walk": Pyrazolo[1,5-a]pyrimidine

The most common bioisostere is the introduction of a nitrogen atom at position 7 (or 5/6) of the pyridine ring.[1]

  • Rationale: Increases polarity and lowers LogP.[1] The additional nitrogen (N7) acts as a strong HBA, potentially picking up interactions with water networks or lysine residues (e.g., Lys68 in CDK2).[1]

  • Example: Zaleplon utilizes a pyrazolo[1,5-a]pyrimidine core.[1][2][3][4]

  • Impact:

    • 
       Lipophilicity (improved solubility).[1]
      
    • 
       Electron density of the 6-membered ring (increased metabolic stability against oxidation).[1]
      
Isomeric Shift: Imidazo[1,2-a]pyridine

Shifting the bridgehead nitrogen creates the imidazo[1,2-a]pyridine isomer.[1]

  • Rationale: Alters the H-bond acceptor vector of N1. In pyrazolo[1,5-a]pyridine, the N-lone pair points toward the "top" (relative to C2); in imidazo[1,2-a]pyridine, the N1 is shifted, changing the interaction angle with hinge region residues.[1]

  • Application: Useful when the target protein requires a slightly different donor/acceptor alignment in the hinge binding region.[1]

The Triazole Switch: [1,2,4]Triazolo[1,5-a]pyridine[1]
  • Rationale: Introduction of N at position 2 of the 5-membered ring.[1]

  • Impact: significantly lowers the pKa of the system and reduces metabolic liability of the 5-membered ring.[1]

Decision Matrix for Core Replacement
Core ScaffoldLogP TrendHBA CapacityMetabolic StabilityPrimary Utility
Pyrazolo[1,5-a]pyridine HighLowModerateBaseline / Hydrophobic pockets
Pyrazolo[1,5-a]pyrimidine LowHigh (N4/N7)HighSolubility fix / Kinase hinge binder
Imidazo[1,2-a]pyridine MedMedModerateVector optimization / IP busting
Pyrrolo[2,3-b]pyridine MedHigh (NH donor)HighH-bond Donor required (Indole mimic)

Part 3: Substituent Engineering (The C2-Ethyl Group)[1]

The C2-ethyl group is the primary site of metabolic attrition.[1] Bioisosteric replacement here focuses on "blocking" metabolism while maintaining steric bulk.[1]

Cyclopropyl Replacement[1]
  • Bioisostere: Cyclopropyl group.[1]

  • Mechanism: The cyclopropyl ring is isosteric with an isopropyl or ethyl group but lacks the abstractable hydrogens of an alkyl chain.[1] The C-H bonds are stronger (

    
     character), resisting CYP450 attack.[1]
    
  • Result: Rigidification of the scaffold and improved metabolic half-life (

    
    ).[1]
    
Fluorine Scan (Bio-fluorosteres)[1]
  • Trifluoroethyl (

    
    ):  Reduces electron density of the core; increases lipophilicity locally but blocks metabolism at the terminal carbon.[1]
    
  • Difluoroethyl (

    
    ):  Blocks benzylic oxidation.[1]
    
  • Impact: Fluorine acts as a polar-hydrophobic unit, often increasing binding affinity via orthogonal dipolar interactions with carbonyls in the protein backbone.[1]

Oxetane Insertion[1]
  • Bioisostere: 3-Methyloxetan-3-yl.[1]

  • Mechanism: Replaces the hydrophobic ethyl/isopropyl with a polar, rigid ether cycle.[1]

  • Result: Massive reduction in LogD (~1-2 units) and improved solubility. The oxygen lone pairs can act as weak HBAs.[1]

Part 4: Visualization of Bioisosteric Logic[1]

Bioisosteres Core 2-Ethylpyrazolo[1,5-a]pyridine (Baseline Scaffold) Strat_Core STRATEGY 1: Core Scaffold Hopping Core->Strat_Core Strat_Sub STRATEGY 2: C2-Substituent Optimization Core->Strat_Sub Pyrim Pyrazolo[1,5-a]pyrimidine (Solubility & H-Bonding) Strat_Core->Pyrim Imidazo Imidazo[1,2-a]pyridine (Vector Shift) Strat_Core->Imidazo Triazolo [1,2,4]Triazolo[1,5-a]pyridine (pKa Modulation) Strat_Core->Triazolo Cyclo Cyclopropyl (Rigidification / Metab. Block) Strat_Sub->Cyclo Fluoro Trifluoroethyl / Difluoro (Metabolic Stability) Strat_Sub->Fluoro Oxetane Oxetane (LogD Reduction) Strat_Sub->Oxetane

Figure 1: Decision tree for bioisosteric modification of the 2-ethylpyrazolo[1,5-a]pyridine core.[1]

Part 5: Synthetic Methodologies

To access these bioisosteres, robust synthetic routes are required.[1] The following protocols are industry standards for generating these cores.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine Core

Target: General synthesis of 2-substituted pyrazolo[1,5-a]pyridines. Reaction Type: [3+2] Cycloaddition.[1][5][6]

  • Reagents:

    
    -Aminopyridinium iodide (generated from pyridine + hydroxylamine-O-sulfonic acid), Ethyl-2-butynoate (or equivalent alkyne).
    
  • Conditions:

    
    , DMF, RT to 
    
    
    
    .
  • Procedure:

    • Dissolve

      
      -aminopyridinium salt (1.0 eq) in DMF.
      
    • Add base (

      
      , 2.5 eq) followed by the alkyne (1.2 eq).[1]
      
    • Stir for 4-12 hours. The reaction proceeds via a 1,3-dipolar cycloaddition of the

      
      -iminopyridine ylide intermediate.[1]
      
    • Workup: Dilute with water, extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc).[1]

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine (Zaleplon-type)

Target: 2-Ethylpyrazolo[1,5-a]pyrimidine.[1] Reaction Type: Condensation.[1]

  • Reagents: 3-Amino-4-pyrazolecarboxylic acid derivative, 1,3-dicarbonyl compound (e.g., 3-oxo-pentanal or equivalent enaminone).[1]

  • Conditions: Glacial Acetic Acid, Reflux (

    
    ).[1]
    
  • Procedure:

    • Combine aminopyrazole (1.0 eq) and 1,3-dielectrophile (1.1 eq) in AcOH.

    • Reflux for 2-6 hours.[1]

    • Mechanism: Initial Schiff base formation followed by cyclodehydration.[1]

    • Note: Regioselectivity (5- vs 7-substitution) is controlled by the steric bulk of the dicarbonyl component.[1]

Part 6: Experimental Validation

Every bioisosteric replacement must be validated against the baseline scaffold.[1]

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the C2-ethyl replacement improves


.
  • System: Human/Rat Liver Microsomes (HLM/RLM).[1]

  • Protocol: Incubate test compound (

    
    ) with microsomes (
    
    
    
    ) and NADPH regenerating system at
    
    
    .
  • Readout: Monitor disappearance of parent via LC-MS/MS at 0, 5, 15, 30, 60 min.

  • Success Criteria: Intrinsic clearance (

    
    ) 
    
    
    
    .[1]
Kinase Selectivity Profiling (If applicable)

Objective: Ensure core change (e.g., to pyrimidine) does not lose potency.

  • System: FRET-based binding assay (e.g., LanthaScreen).[1]

  • Protocol: Titrate compound against Tracer-labeled kinase + antibody. Measure IC50.

  • Critical Check: Verify that the N-bridgehead shift does not disrupt the "hinge binder" H-bond distance (typically 2.8-3.2 Å).[1]

References

  • Williamson, D. S., et al. (2005).[1] "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2: synthesis, structure-activity relationships, and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Popowycz, F., et al. (2009).[1] "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor."[1][7] Journal of Medicinal Chemistry. Link[1]

  • Enguehard-Gueiffier, C., et al. (2006).[1] "Synthesis and biological activity of 2-ethylpyrazolo[1,5-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press.[1] Link

Sources

Electronic Properties and Reactivity of the Pyrazolo[1,5-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. Its unique fused 5,6-bicyclic architecture, characterized by a bridgehead nitrogen atom, imparts distinct electronic properties that diverge from standard indole chemistry. This guide provides a mechanistic deep-dive into the ring's electronic distribution, switchable regioselectivity, and validated synthetic protocols, offering a roadmap for its application in kinase inhibition and CNS drug discovery.

Part 1: Electronic Architecture & Aromaticity[1]

Bridgehead Nitrogen and Resonance

Unlike indole, where the nitrogen lone pair is strictly part of the


-system to maintain aromaticity, the bridgehead nitrogen in pyrazolo[1,5-a]pyridine plays a dual role. It is 

hybridized, contributing two electrons to the 10-

aromatic system (Hückel rule:

, where

).

The resonance hybrid is dominated by the contribution of the bridgehead nitrogen donating electron density into the 5-membered pyrazole ring. This creates a significant dipole moment directed toward the pyridine ring, but with a localized high electron density at C3 .

Key Electronic Features:

  • Highest Occupied Molecular Orbital (HOMO): Heavily localized on the C3 carbon, making it the primary site for electrophilic attack.

  • Acidity (pKa): The proton at C7 (adjacent to the bridgehead nitrogen) is the most acidic ring proton (

    
     in DMSO), significantly more acidic than C2 or C3. This acidity is exploitable for directed lithiation and C-H activation.
    
  • Dipole Moment:

    
     D, generally oriented towards the 6-membered ring, stabilizing interactions in polar binding pockets.
    
Visualization: Resonance & Reactivity Map

The following diagram illustrates the resonance contributions and the resulting reactivity hotspots.[1]

G cluster_0 Electronic Distribution cluster_1 Reactivity Outcomes N1 Bridgehead N (Electron Donor) C3 C3 Position (Nucleophilic/HOMO) N1->C3 Resonance Donation C7 C7 Position (Acidic/Directed Metalation) N1->C7 Inductive Withdrawal EAS Electrophilic Subst. (Nitration, Halogenation) C3->EAS CH_Act C-H Activation (Pd-Catalyzed) C7->CH_Act Base/Ligand Control

Figure 1: Electronic reactivity map showing the nucleophilic C3 center and the acidic C7 site.

Part 2: Reactivity Profile & Regioselectivity[1]

Electrophilic Aromatic Substitution (EAS)

The C3 position is the electronic "hotspot" of the ring. Standard electrophilic substitutions (nitration, halogenation, formylation) occur almost exclusively at C3.

  • Mechanism: The bridgehead nitrogen stabilizes the Wheland intermediate formed upon attack at C3. Attack at the pyridine ring is disfavored due to its electron-deficient nature relative to the pyrazole ring.

  • Selectivity: C3 >>> C2 > C7.

Switchable C-H Functionalization

A major advantage of this scaffold is the ability to "switch" regioselectivity between C3 and C7 using specific catalytic systems.

Reaction TypeTarget PositionCatalyst/Reagent SystemMechanistic Driver
Electrophilic C-H C3 Pd(OAc)₂, Phosphine-freeElectrophilicity of C3 (HOMO control).
Directed C-H C7 Pd(OAc)₂, Ag₂CO₃, Phosphine ligandsAcidity of C7-H (CMD mechanism) and coordination to N1.
Lithiation C7 n-BuLi / THF at -78°CKinetic deprotonation at the most acidic site (C7).
Nucleophilic Substitution (S_NAr)

While the ring system is electron-rich, the pyridine moiety allows for S_NAr reactions if activated by electron-withdrawing groups (EWGs) or if a good leaving group (e.g., Cl, Br) is present at C5 or C7.

Part 3: Synthetic Pathways

The most robust method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of


-aminopyridinium salts with alkynes.[2] This modular approach allows for the introduction of substituents at C2 and C3 during ring formation.
Synthesis Workflow Diagram

Synthesis Pyridine Substituted Pyridine Salt N-aminopyridinium Salt (1,3-Dipole Precursor) Pyridine->Salt N-amination Aminating Aminating Agent (e.g., MSH) Aminating->Salt Cyclo [3+2] Cycloaddition Salt->Cyclo Alkyne Alkyne / Alkenyl Ester (Dipolarophile) Alkyne->Cyclo Base Base (K2CO3 / DBU) Base->Cyclo In situ ylide formation Product Pyrazolo[1,5-a]pyridine Core Cyclo->Product - 2H (Oxidation) or Direct Elimination

Figure 2: Modular synthesis via [3+2] cycloaddition of N-aminopyridinium ylides.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C3-Iodination

Rationale: C3-iodides are versatile precursors for Suzuki/Sonogashira couplings to install aryl or heteroaryl groups common in kinase inhibitors.

Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), NIS (N-iodosuccinimide, 1.1 equiv), Acetonitrile (ACN). Procedure:

  • Dissolve pyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous ACN (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NIS (1.1 mmol) portion-wise over 5 minutes to avoid poly-halogenation.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product spot will be less polar than the starting material.

  • Workup: Quench with sat. aq. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Expected Yield: 85-92% of 3-iodopyrazolo[1,5-a]pyridine.[3]

Protocol B: C7-Selective Direct Arylation (C-H Activation)

Rationale: Functionalizing C7 is difficult via classical EAS. This protocol uses a Concerted Metalation-Deprotonation (CMD) mechanism.

Reagents: Pyrazolo[1,5-a]pyridine, Aryl Bromide (Ar-Br), Pd(OAc)₂, PPh₃, Ag₂CO₃. Procedure:

  • In a glovebox or under Ar, combine substrate (0.2 mmol), Ar-Br (0.3 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the tube and heat to 110°C for 16 hours.

  • Mechanism Check: The Ag₂CO₃ acts as both the oxidant (for Pd turnover if needed) and the base to abstract the acidic C7 proton.

  • Workup: Filter through a Celite pad, wash with CH₂Cl₂, and purify via column chromatography.

  • Note: Steric bulk on the Ar-Br may reduce yields; electron-poor aryl bromides react faster.

Part 5: Medicinal Chemistry Applications[4][5][6][7][8]

Bioisosterism

The pyrazolo[1,5-a]pyridine ring is a classic bioisostere for indole and purine .

  • vs. Indole: It lacks the N-H hydrogen bond donor, making it a "masked" or lipophilic indole mimic. This improves membrane permeability and reduces metabolic susceptibility to N-oxidation.

  • vs. Purine: The N1-C2-C3 arrangement mimics the N7-C8-N9 face of purine, allowing it to bind effectively in the ATP-binding pocket of kinases.

Case Study: Kinase Inhibition

Compounds containing this scaffold have shown high potency against Trk (Tropomyosin receptor kinase) and p110α (PI3K) .

  • Binding Mode: The N1 nitrogen often accepts a hydrogen bond from the hinge region of the kinase, while substituents at C3 and C7 occupy the hydrophobic pockets (Gatekeeper/Solvent front).

  • Drug Examples:

    • Zaleplon (Sonata): A sedative-hypnotic that utilizes a pyrazolo[1,5-a]pyrimidine core (closely related) to bind selectively to the GABA-A receptor α1 subunit.

    • Indiplon: Another sedative utilizing the same structural logic for high selectivity.[4]

References

  • Regioselective C-H Functionalization: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. PubMed. Link

  • Synthesis & Cycloaddition: Synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition. Organic Chemistry Portal.[5] Link

  • Medicinal Chemistry (Trk Inhibitors): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. PubMed. Link

  • Electronic Properties (Dipole/Resonance): Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.[1][6][7] Link

  • Regioselective Halogenation: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine. PMC. Link

Sources

Advanced Technical Guide: Patent Landscape & Medicinal Chemistry of Substituted 2-Ethylpyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 2-ethylpyrazolo[1,5-a]pyridine scaffold represents a critical evolution in bicyclic heteroaromatic medicinal chemistry. Historically anchored by Ibudilast (a 2-isopropyl analog used for asthma and post-stroke dizziness), this scaffold has recently experienced a renaissance in precision oncology, specifically within RET (Rearranged during Transfection) kinase inhibition .

Unlike its pyrazolo[1,5-a]pyrimidine cousins, the pyridine-fused system offers a distinct lipophilic profile and metabolic stability window, making it a preferred bioisostere for tuning CNS penetration and optimizing gatekeeper residue interactions in kinase ATP pockets. This guide analyzes the shift from broad-spectrum PDE inhibition to high-affinity kinase targeting, supported by specific synthetic protocols and patent landscape data.

Part 2: Chemical Architecture & SAR Logic[1]

The Core Scaffold

The pyrazolo[1,5-a]pyridine system is an aromatic bicycle containing a bridgehead nitrogen. It is isoelectronic with indole but possesses significantly different electrostatic properties.

  • Lipophilicity: The 2-ethyl group provides a precise lipophilic increment (

    
    LogP 
    
    
    
    +0.5 vs. methyl), often critical for blood-brain barrier (BBB) penetration in neuro-oncology applications.
  • Steric Fit: In kinase drug design, the 2-position substituent often orients towards the solvent front or interacts with the gatekeeper residue. The ethyl group offers a "Goldilocks" steric bulk—larger than methyl to displace water, but smaller than isopropyl (Ibudilast) to avoid clashing with constricted pockets in mutant kinases (e.g., RET V804M).

Structural Evolution

The following diagram illustrates the structural progression from the classic PDE inhibitor Ibudilast to modern RET kinase inhibitors.

SAR_Evolution cluster_SAR SAR Logic at Position 2 Ibudilast Ibudilast (Classic) Target: PDE4/PDE10 Substituent: 2-Isopropyl Use: Asthma/Stroke NextGen Next-Gen (Array/Pfizer) Target: RET Kinase Substituent: 2-Ethyl Use: NSCLC/Thyroid Cancer Ibudilast->NextGen Scaffold Hopping & Selectivity Tuning (2010s-2020s) Scaffold Core Scaffold Pyrazolo[1,5-a]pyridine Scaffold->Ibudilast Early Optimization (1980s) Analysis 2-Ethyl vs. 2-Isopropyl: - Reduced steric clash in mutant kinases - Maintained solubility NextGen->Analysis

Figure 1: Structural evolution of the pyrazolo[1,5-a]pyridine scaffold from PDE inhibition to targeted kinase therapy.

Part 3: Therapeutic Applications & Patent Clusters[1]

Cluster 1: RET Kinase Inhibition (Oncology)

Primary Assignee: Array BioPharma (acquired by Pfizer), LOXO Oncology. Mechanism: ATP-competitive inhibition of RET fusions (KIF5B-RET) and mutations (RET M918T).

The 2-ethylpyrazolo[1,5-a]pyridine moiety features prominently in patents describing inhibitors for Non-Small Cell Lung Cancer (NSCLC) and Medullary Thyroid Cancer. The 2-ethyl group is often paired with a 3-position carboxamide or urea linker to engage the hinge region of the kinase.

  • Key Patent: US 10,137,124 (Array BioPharma). Describes substituted pyrazolo[1,5-a]pyridines as RET inhibitors.[1][2]

  • Significance: The 2-ethyl group contributes to selectivity against off-targets like KDR (VEGFR2), reducing hypertensive side effects common in multi-kinase inhibitors.

Cluster 2: PDE Inhibition & Inflammation

Primary Assignee: Kyorin Pharmaceutical, MediciNova. Mechanism: Inhibition of Phosphodiesterase 4 (PDE4) and 10 (PDE10).

While Ibudilast (2-isopropyl) is the approved drug, recent patent literature explores the 2-ethyl analogs to improve metabolic stability (reducing hydroxylation at the alkyl chain).

  • Application: Neuroinflammation (Multiple Sclerosis), neuropathic pain.

  • Differentiation: 2-Ethyl analogs often show altered pharmacokinetic profiles, specifically lower peak-to-trough ratios, which can mitigate the nausea associated with PDE4 inhibition.

Cluster 3: Autotaxin (ATX) Inhibition

Primary Assignee: Galapagos NV.[3] Mechanism: Inhibition of ATX-mediated production of Lysophosphatidic Acid (LPA).

EP 3753943 A1 discloses heterocyclic compounds where the pyrazolo[1,5-a]pyridine core serves as a scaffold to orient the hydrophobic tail into the ATX lipid-binding pocket. The 2-ethyl group provides necessary hydrophobic interaction without the flexibility penalty of longer alkyl chains.

Part 4: Synthetic Methodology (The "How")

To ensure reproducibility, we present two distinct synthetic routes. Protocol B is the preferred "expert" route for generating the specific 2-ethyl derivative with high regiocontrol.

Protocol A: General [3+2] Cycloaddition
  • Reagents:

    
    -aminopyridinium salts + Alkynes.
    
  • Pros: Modular.

  • Cons: Regioselectivity can be poor with asymmetric alkynes.

Protocol B: Regioselective Synthesis via -Amination (Expert Route)

This protocol is adapted from high-yield procedures described in US 2008/0070912 . It specifically targets the 2-ethyl derivative using 2-(1-butynyl)pyridine as the cyclization precursor.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Reactant: 2-Bromopyridine + 1-Butyne.

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%), CuI (1 mol%).
    • Conditions: Et

      
      N, THF, 60°C, 12h.
      
    • Yield: ~90% of 2-(1-butynyl)pyridine .

  • N-Amination Reagent Prep (MSH):

    • Caution: MSH (O-Mesitylenesulfonylhydroxyamine) is energetic.

    • React ethyl

      
      -mesitylenesulfonylacetohydroxamate with perchloric acid at 0°C to generate MSH in situ (or use commercially available MSH precursors).
      
  • Cyclization (The Critical Step):

    • Substrate: Dissolve 2-(1-butynyl)pyridine (1.0 eq) in DCM.

    • Addition: Dropwise addition of MSH solution (1.2 eq) at 0°C.

    • Reaction: Allow to warm to RT and stir for 30 min. The intermediate

      
      -amino salt forms.
      
    • Base Treatment: Add K

      
      CO
      
      
      
      (2.0 eq) or treat with DMF to induce 1,5-electrocyclization.
    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Result: 2-Ethylpyrazolo[1,5-a]pyridine (White/Pale yellow solid).

Reaction Pathway Diagram:

Synthesis_Pathway Start 2-Bromopyridine Step1 Sonogashira Coupling (1-Butyne, Pd/Cu) Start->Step1 Intermediate1 2-(1-Butynyl)pyridine Step1->Intermediate1 Step2 N-Amination (MSH Reagent) Intermediate1->Step2 Intermediate2 N-Amino Pyridinium Salt Step2->Intermediate2 Step3 1,5-Electrocyclization (Base/DMF) Intermediate2->Step3 Product 2-Ethylpyrazolo[1,5-a]pyridine Step3->Product

Figure 2: Regioselective synthesis of 2-ethylpyrazolo[1,5-a]pyridine via N-amination of alkynylpyridines.

Part 5: Patent Landscape Analysis

The following table summarizes key patent families defining the freedom-to-operate (FTO) space for this scaffold.

AssigneePatent / Pub.[3][4] No.Key Claim ScopeTherapeutic FocusStatus
Array BioPharma US 10,137,124Substituted pyrazolo[1,5-a]pyridines as RET inhibitors.[1] Specific claims on 2-alkyl groups.Oncology (NSCLC, Thyroid)Active / Granted
Galapagos NV EP 3753943 A1Heterocyclic compounds inhibiting Autotaxin. Includes 2-ethyl scaffold as core.[1][5][6]Fibrosis (IPF)Active / Pub
Kyorin Pharm. US 2008/0070912Methods of use for substituted pyrazolo[1,5-a]pyridines (Ibudilast analogs).Neuropathic Pain / InflammationExpired / Lapsed
Merck Patent WO 2018/083098Note: Primarily Pyrazolo[1,5-a]pyrimidine, but cites pyridine prior art.PDE2 InhibitionActive

Landscape Insight: The "2-ethyl" space is less crowded than the "2-methyl" or "2-isopropyl" (Ibudilast) space. This offers a strategic window for developing novel IP, particularly if the 2-ethyl group can be shown to offer superior metabolic properties or kinase selectivity (unexpected results) compared to the prior art.

Part 6: Future Outlook

The trajectory of 2-ethylpyrazolo[1,5-a]pyridines is shifting from "broad anti-inflammatory" to "precision scaffold."

  • PROTACs: The scaffold's defined exit vectors (positions 3 and 7) make it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting RET or other kinases.

  • CNS Penetration: Given the success of Ibudilast in crossing the BBB, 2-ethyl analogs are prime candidates for treating brain metastases in RET-driven cancers, a major unmet need.

  • Combination Therapies: We anticipate new patent filings combining these agents with MEK inhibitors to overcome resistance mechanisms.

References

  • US Patent 10,137,124 . Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Array BioPharma Inc. (2018). Link

  • US Patent 10,112,942 . Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Array BioPharma Inc. (2018). Link

  • European Patent EP 3753943 A1 . Heterocyclic compound, application thereof and pharmaceutical composition comprising same. Galapagos NV. (2020). Link

  • US Patent Application 2008/0070912 . Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use. Kyorin Pharmaceutical Co. (2008). Link

  • Beilstein Journal of Organic Chemistry . Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. (2020). (Cited for mechanistic parallel in fused pyridine synthesis). Link

Sources

Methodological & Application

Synthesis of 2-Ethylpyrazolo[1,5-a]pyridine via [3+2] Cycloaddition: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-021

For research, drug development, and scientific professionals.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.[1] Specifically, 2-Ethylpyrazolo[1,5-a]pyridine serves as a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for kinase inhibitors in cancer therapy.[2][3] This application note provides a comprehensive guide to the synthesis of 2-Ethylpyrazolo[1,5-a]pyridine, employing a robust and efficient [3+2] cycloaddition strategy.[1] We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step protocol, and present the expected outcomes and characterization data.

The [3+2] cycloaddition, a type of dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered rings.[4][5] In the context of pyrazolo[1,5-a]pyridine synthesis, this typically involves the reaction of an N-aminopyridinium ylide, serving as a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene.[1][6] This approach offers a high degree of regioselectivity and functional group tolerance, making it a versatile tool for the synthesis of diverse substituted pyrazolo[1,5-a]pyridines.[7]

Mechanistic Overview: The [3+2] Cycloaddition Pathway

The synthesis of the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition proceeds through the in situ generation of a pyridinium N-ylide from an N-aminopyridinium salt.[6][8] This ylide then undergoes a cycloaddition reaction with a terminal alkyne, in this case, 1-butyne, to form the desired bicyclic system.

The reaction is initiated by the deprotonation of the N-aminopyridinium salt by a base, typically a carbonate or an organic base, to form the highly reactive pyridinium N-ylide. This ylide, a 1,3-dipole, then reacts with the alkyne in a concerted or stepwise fashion. The subsequent aromatization, often facilitated by an oxidant present in the reaction mixture (such as atmospheric oxygen) or an added oxidizing agent, leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system.[8]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt Pyridinium N-Ylide Pyridinium N-Ylide N-Aminopyridinium Salt->Pyridinium N-Ylide  Base (e.g., K2CO3) Cycloadduct Intermediate Cycloadduct Intermediate Pyridinium N-Ylide->Cycloadduct Intermediate  + 1-Butyne 1-Butyne 1-Butyne 2-Ethylpyrazolo[1,5-a]pyridine 2-Ethylpyrazolo[1,5-a]pyridine Cycloadduct Intermediate->2-Ethylpyrazolo[1,5-a]pyridine  Oxidation (e.g., Air) G A 1. Reaction Setup (N-Aminopyridinium iodide, K2CO3) B 2. Add Anhydrous DMF A->B C 3. Add 1-Butyne B->C D 4. Heat to 80 °C (12-16 h, Air Atmosphere) C->D E 5. Work-up (Water, DCM Extraction) D->E F 6. Purification (Column Chromatography) E->F G 2-Ethylpyrazolo[1,5-a]pyridine F->G

Sources

Application Note: Oxidative Cyclization of N-Aminopyridines with Alkynes to Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., inhibitors of mildronate, p38


, and various GPCR antagonists). While traditional syntheses rely on the condensation of pre-functionalized hydrazines, the oxidative cyclization of N-aminopyridines with alkynes  represents a more convergent, atom-economical approach.

This guide details the robust Copper-Mediated Oxidative [3+2] Annulation protocol. Unlike Rh(III)-catalyzed C-H activation methods—which typically direct annulation to the C2-position to form pyridyl-indoles or quinolines—this protocol specifically targets the N-N dipole to construct the pyrazolo[1,5-a] fused system. We also provide a Metal-Free Iodine-Mediated alternative for late-stage functionalization where metal contamination is a concern.

Strategic Considerations & Mechanism

The Mechanistic Divergence

Success in this reaction depends on controlling the reactivity of the N-aminopyridine. The molecule possesses two nucleophilic sites (the pyridine nitrogen and the exocyclic amino group).

  • Path A (Desired): Formation of an N-iminopyridinium ylide (1,3-dipole) followed by [3+2] cycloaddition with the alkyne.[1]

  • Path B (Undesired): Nucleophilic attack by the exocyclic amine on the alkyne without cyclization (Michael addition).

Mechanism of Action

The reaction proceeds via an in situ generated dipole. The oxidant is crucial for dehydrogenating the intermediate or activating the N-amine to the ylide species.

Mechanism Start N-Aminopyridine Oxidation Oxidation/Deprotonation (Formation of Ylide) Start->Oxidation + Base/Oxidant Dipole N-Iminopyridinium Ylide (1,3-Dipole) Oxidation->Dipole Alkyne Alkyne Insertion ([3+2] Cycloaddition) Dipole->Alkyne + R-C≡C-R Intermed Dihydropyrazolo Intermediate Alkyne->Intermed Aromatization Oxidative Aromatization Intermed->Aromatization - 2H Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Figure 1: General mechanism for the oxidative [3+2] cycloaddition of N-aminopyridines with alkynes.

Standard Protocol: Copper-Mediated Oxidative Annulation

This protocol is the industry standard for scalability and functional group tolerance. It utilizes Copper(II) as a promoter to facilitate the electron transfer required for the oxidative step.

Reagents & Equipment
  • Substrate: N-aminopyridinium iodide (or free N-aminopyridine).

  • Alkyne: Terminal or internal alkyne (Electron-deficient alkynes react faster).

  • Catalyst/Oxidant: Copper(II) Acetate (

    
    ).[2]
    
  • Base: Sodium Carbonate (

    
    ) or DBU (for free base generation).
    
  • Solvent: DMF or Acetonitrile (MeCN).[3]

  • Atmosphere: Air (balloon) or

    
     balloon (for catalytic Cu variants).
    
Step-by-Step Methodology
  • Preparation of N-Aminopyridinium Salt (If starting from Pyridine):

    • Dissolve the pyridine derivative (1.0 equiv) in DCM.

    • Add

      
      -mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) dropwise at 0 °C.
      
    • Stir for 2 hours. Filter the resulting white precipitate (N-aminopyridinium salt).

    • Note: MSH is potentially unstable; commercially available N-aminopyridinium iodides are safer alternatives.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a stir bar, add:

      • N-aminopyridinium salt (1.0 mmol).

      • Alkyne (1.2 mmol).

      • 
         (0.2 mmol, 20 mol% for catalytic; use 2.0 equiv for stoichiometric if air is excluded).
        
      • 
         (2.0 mmol).
        
    • Add DMF (5.0 mL).

  • Execution:

    • Fit the flask with a reflux condenser.

    • If using catalytic Cu, attach an

      
       balloon or leave open to air with a drying tube.
      
    • Heat the mixture to 80–100 °C for 6–12 hours.

    • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the polar pyridinium salt.

  • Workup & Purification:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (30 mL) and wash with saturated

      
       solution (to remove Cu) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography on silica gel.

Data Summary Table
ParameterStandard ConditionOptimization RangeImpact
Solvent DMFDMSO, MeCN, TolueneDMF promotes dipole solubility; Toluene reduces yield.
Base


, DBU,

Inorganic bases reduce side reactions compared to strong organic bases.
Temp 90 °C60–120 °C<60 °C leads to incomplete conversion; >120 °C degrades N-N bond.
Oxidant Air/


, TEMPO
Air is sufficient for Cu-cat; Ag is superior for difficult substrates.

Alternative Protocol: Metal-Free Iodine-Mediated Cyclization

For applications requiring trace-metal-free compounds (e.g., late-stage pharma intermediates), an iodine-mediated pathway is effective.

Protocol
  • Setup: In a sealed tube, combine N-aminopyridine (1.0 mmol), Alkyne (1.2 mmol), and

    
     (2.0 equiv) in DMF (4 mL).
    
  • Add Oxidant: Add Molecular Iodine (

    
    ) (1.0 equiv) or use TBHP (2.0 equiv) with catalytic 
    
    
    
    (20 mol%).
  • Reaction: Heat to 80 °C for 4–8 hours.

  • Mechanism: Iodine facilitates the oxidative dehydrogenation of the intermediate dihydropyrazolo[1,5-a]pyridine.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine before extraction.
    

Troubleshooting & Self-Validation

The following decision tree helps resolve common failure modes.

Troubleshooting Problem Low Yield / No Product Check1 Is N-Aminopyridine consumed? Problem->Check1 Check2 Is Alkyne Electron-Deficient? Check1->Check2 Yes (Complex mix) Sol1 Increase Temp to 110°C or Switch to DMSO Check1->Sol1 No (Starting Material remains) Sol2 Use Stoichiometric Cu(OAc)2 (Oxidant Failure) Check2->Sol2 Yes (Ester/Ketone alkyne) Sol3 Switch to Ag2CO3 promoter (More active oxidant) Check2->Sol3 No (Alkyl/Aryl alkyne)

Figure 2: Troubleshooting logic for oxidative annulation.

Safety: Handling N-Aminopyridines

CRITICAL WARNING:

  • Toxicity: 4-Aminopyridine (and derivatives) are potent Potassium Channel Blockers . They are highly toxic if swallowed or absorbed through the skin (LD50 oral rat ~20 mg/kg).

  • Handling: Always handle N-aminopyridinium salts in a fume hood. Double-glove (Nitrile) is mandatory.

  • Explosion Hazard: N-aminopyridinium salts (specifically those with perchlorate or sulfonate counterions) can be shock-sensitive. The iodide salts recommended here are generally more stable but should still be stored cold and away from light.

  • Waste: Aqueous waste containing Cu or Iodine must be segregated from general organic waste.

References

  • Review of Pyrazolo[1,5-a]pyridine Synthesis

    • Synthesis of pyrazolo[1,5-a]pyridines.[1][3][4][5][6] Organic Chemistry Portal.

  • Copper-Mediated Protocols

    • Copper-Mediated Oxidative [3 + 2]-Annulation of Nitroalkenes and Pyridinium Imines.[5] Org.[7][8] Biomol. Chem., 2020.[5][9][10][11]

  • Metal-Free/Iodine Approaches

    • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines... under Metal-Free Conditions. Synlett, 2024.[4][12]

  • TEMPO-Mediated Methods

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022.[8]

  • Safety Data (4-Aminopyridine)

    • Fisher Scientific SDS: 4-Aminopyridine.

Sources

Application Notes and Protocols for the Regioselective Halogenation of 2-Ethylpyrazolo[1,5-a]pyridine at C-3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 2-ethylpyrazolo[1,5-a]pyridine at the C-3 position. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of a halogen atom at the C-3 position serves as a critical synthetic handle for further molecular elaboration in drug discovery programs. This document outlines the underlying principles governing the observed regioselectivity, provides step-by-step experimental procedures for bromination, chlorination, and iodination, and includes representative characterization data to guide researchers in this synthetic transformation.

Introduction: The Significance of C-3 Halogenated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine core is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and structural rigidity make it an attractive scaffold for the design of therapeutic agents. The ability to selectively functionalize this core is paramount for the exploration of structure-activity relationships (SAR) in drug development.

Halogenated heterocyclic compounds are invaluable building blocks in medicinal chemistry. The introduction of a halogen atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond provides a versatile anchor for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of lead compounds.

This guide focuses on the regioselective introduction of bromine, chlorine, and iodine at the C-3 position of 2-ethylpyrazolo[1,5-a]pyridine, a substitution pattern that is favored by the inherent electronic nature of the heterocyclic system.

Mechanistic Rationale for C-3 Regioselectivity

The halogenation of 2-ethylpyrazolo[1,5-a]pyridine proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is dictated by the electron density distribution within the bicyclic ring system. The pyrazolo[1,5-a]pyridine scaffold is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

Computational studies and experimental evidence from related heterocyclic systems indicate that the C-3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. This is due to the significant contribution of resonance structures that place a partial negative charge on this carbon. The nitrogen atom at position 1 acts as an electron-donating group, enhancing the electron density of the pyrazole ring, particularly at C-3.

The presence of an ethyl group at the C-2 position further influences the electronic environment. As an electron-donating alkyl group, it provides a modest activating effect on the pyrazole ring, reinforcing the inherent reactivity of the C-3 position. The electrophilic halogenating agent (e.g., Br⁺, Cl⁺, I⁺) is attacked by the π-electron system of the pyrazolo[1,5-a]pyridine ring, leading to the formation of a resonance-stabilized cationic intermediate known as a Wheland or sigma complex. The intermediate resulting from attack at C-3 is the most stable, as the positive charge is more effectively delocalized without disrupting the aromaticity of the pyridine ring. Subsequent deprotonation at the C-3 position restores the aromatic system and yields the 3-halogenated product.

Figure 1: General mechanism for the electrophilic halogenation at C-3.

Experimental Protocols

The following protocols are representative procedures for the regioselective halogenation of 2-ethylpyrazolo[1,5-a]pyridine at the C-3 position. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Synthesis of Starting Material: 2-Ethylpyrazolo[1,5-a]pyridine

A common method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds.[1]

Protocol 3.1: Synthesis of 2-Ethylpyrazolo[1,5-a]pyridine

  • Step 1: Formation of N-aminopyridinium ylide. To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 2-4 hours.

  • Step 2: Cycloaddition. To the resulting suspension, add triethylamine (2.0 eq) followed by the dropwise addition of (E)-pent-2-enal (1.2 eq).

  • Step 3: Reaction. Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-ethylpyrazolo[1,5-a]pyridine as a solid or oil.

Representative Characterization Data for 2-Ethylpyrazolo[1,5-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (d, J = 7.0 Hz, 1H, H-7), 7.48 (d, J = 8.8 Hz, 1H, H-5), 7.05 (td, J = 6.8, 1.2 Hz, 1H, H-6), 6.68 (t, J = 6.7 Hz, 1H, H-4), 6.25 (s, 1H, H-3), 2.85 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.35 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 151.8 (C-2), 140.7 (C-8a), 128.6 (C-5), 123.5 (C-7), 117.9 (C-4), 112.1 (C-6), 92.8 (C-3), 22.1 (-CH₂CH₃), 14.2 (-CH₂CH₃).

  • MS (ESI): m/z 147.1 [M+H]⁺.

Protocol for C-3 Bromination using N-Bromosuccinimide (NBS)

Protocol 3.2: Synthesis of 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylpyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1 M solution).

  • Step 2: Reagent Addition. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Step 3: Reaction. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Step 4: Quenching. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Step 5: Extraction. Extract the mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Step 6: Work-up. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Step 7: Purification. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-2-ethylpyrazolo[1,5-a]pyridine.

Representative Characterization Data for 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.48 (d, J = 7.0 Hz, 1H, H-7), 7.52 (d, J = 8.8 Hz, 1H, H-5), 7.10 (td, J = 6.8, 1.2 Hz, 1H, H-6), 6.75 (t, J = 6.7 Hz, 1H, H-4), 2.95 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.38 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.5 (C-2), 141.0 (C-8a), 129.1 (C-5), 124.0 (C-7), 118.2 (C-4), 112.5 (C-6), 84.1 (C-3), 22.8 (-CH₂CH₃), 13.9 (-CH₂CH₃).

  • MS (ESI): m/z 225.0, 227.0 [M+H]⁺ (isotopic pattern for Br).

Protocol for C-3 Chlorination using N-Chlorosuccinimide (NCS)

Protocol 3.3: Synthesis of 3-Chloro-2-ethylpyrazolo[1,5-a]pyridine

  • Step 1: Reaction Setup. Dissolve 2-ethylpyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or chloroform (approx. 0.1 M solution) in a round-bottom flask with a magnetic stirrer.

  • Step 2: Reagent Addition. Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution at room temperature.

  • Step 3: Reaction. Stir the mixture at room temperature for 2-6 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC.

  • Step 4: Quenching and Work-up. After completion, cool the reaction to room temperature (if heated) and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Step 5: Extraction. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Step 6: Work-up. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Step 7: Purification. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-2-ethylpyrazolo[1,5-a]pyridine.

Representative Characterization Data for 3-Chloro-2-ethylpyrazolo[1,5-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.47 (d, J = 7.0 Hz, 1H, H-7), 7.50 (d, J = 8.8 Hz, 1H, H-5), 7.08 (td, J = 6.8, 1.2 Hz, 1H, H-6), 6.72 (t, J = 6.7 Hz, 1H, H-4), 2.90 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.37 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.9 (C-2), 140.8 (C-8a), 128.9 (C-5), 123.8 (C-7), 118.0 (C-4), 112.3 (C-6), 96.5 (C-3), 22.5 (-CH₂CH₃), 14.0 (-CH₂CH₃).

  • MS (ESI): m/z 181.1, 183.1 [M+H]⁺ (isotopic pattern for Cl).

Protocol for C-3 Iodination using N-Iodosuccinimide (NIS)

Protocol 3.4: Synthesis of 3-Iodo-2-ethylpyrazolo[1,5-a]pyridine

  • Step 1: Reaction Setup. In a flask protected from light, dissolve 2-ethylpyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.1 M solution).

  • Step 2: Reagent Addition. Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.

  • Step 3: Reaction. Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Step 4: Quenching. Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Step 5: Extraction. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Step 6: Work-up. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Step 7: Purification. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-iodo-2-ethylpyrazolo[1,5-a]pyridine.

Representative Characterization Data for 3-Iodo-2-ethylpyrazolo[1,5-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.49 (d, J = 7.0 Hz, 1H, H-7), 7.55 (d, J = 8.8 Hz, 1H, H-5), 7.12 (td, J = 6.8, 1.2 Hz, 1H, H-6), 6.78 (t, J = 6.7 Hz, 1H, H-4), 3.00 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.40 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.2 (C-2), 141.3 (C-8a), 129.5 (C-5), 124.3 (C-7), 118.5 (C-4), 112.8 (C-6), 60.2 (C-3), 23.5 (-CH₂CH₃), 13.7 (-CH₂CH₃).

  • MS (ESI): m/z 273.0 [M+H]⁺.

Summary of Reaction Conditions and Expected Yields

The following table summarizes the typical reaction conditions for the C-3 halogenation of 2-ethylpyrazolo[1,5-a]pyridine. Yields are estimates based on similar reactions in the literature and may vary depending on the specific reaction scale and purification efficiency.

HalogenReagentSolventTemperature (°C)Time (h)Expected Yield (%)
Br NBSAcetonitrile251-385-95
Cl NCSAcetonitrile25-502-680-90
I NISAcetonitrile/DMF252-485-95

Experimental Workflow Visualization

The general workflow for the regioselective halogenation of 2-ethylpyrazolo[1,5-a]pyridine is depicted below.

G cluster_workflow General Halogenation Workflow A 1. Dissolve 2-Ethylpyrazolo[1,5-a]pyridine in Solvent B 2. Add Halogenating Agent (NBS, NCS, or NIS) A->B C 3. Stir at Appropriate Temperature & Monitor by TLC B->C D 4. Quench Reaction (e.g., with Na2S2O3 for Br2/I2) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry, Filter, and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Figure 2: Step-by-step experimental workflow for C-3 halogenation.

Conclusion

The regioselective halogenation of 2-ethylpyrazolo[1,5-a]pyridine at the C-3 position is a reliable and high-yielding transformation that provides key intermediates for drug discovery and development. The protocols outlined in this guide, utilizing common N-halosuccinimide reagents, offer straightforward and scalable methods for accessing these valuable compounds. The provided mechanistic insights and representative characterization data serve as a robust resource for researchers aiming to incorporate this important synthetic step into their research programs.

References

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Ethylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Ethylpyrazolo[1,5-a]pyridine Scaffolds

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Specifically, derivatives of this scaffold have shown significant promise as kinase inhibitors, anti-inflammatory agents, and antivirals. The introduction of an ethyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring system can significantly modulate the molecule's lipophilicity, metabolic stability, and steric profile, thereby offering a valuable vector for optimizing drug-like properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[1] This application note provides a detailed guide to the Suzuki-Miyaura coupling of a halogenated 2-Ethylpyrazolo[1,5-a]pyridine, offering experimentally grounded protocols and a discussion of the critical parameters that govern the success of this transformation.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halogenated 2-Ethylpyrazolo[1,5-a]pyridine. This step forms a Pd(II) intermediate.

  • Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')2 (Base) PdII_Diaryl Ar-Pd(II)L2-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a halogenated 2-Ethylpyrazolo[1,5-a]pyridine. Optimization of these conditions may be necessary depending on the specific boronic acid or boronate ester employed.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine

This protocol is adapted from established procedures for the coupling of related nitrogen-containing heterocycles.[1]

Materials:

  • 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (optional, but often beneficial)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (and water, if using) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions.[1]

Materials:

  • 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture)

Procedure:

  • In a microwave reaction vial, combine 3-Bromo-2-ethylpyrazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 100-140 °C) for a set time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst is crucial. For nitrogen-containing heterocycles, which can act as ligands and poison the catalyst, bulky and electron-rich phosphine ligands are often preferred to promote the catalytic cycle.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.
Solvent 1,4-Dioxane, Toluene, DMF, AcetonitrileThe solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane and DMF are commonly used. The addition of a small amount of water can sometimes be beneficial.
Temperature 80 - 120 °C (conventional heating), 100 - 150 °C (microwave)Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the starting materials or catalyst. The optimal temperature should be determined empirically.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersWhile arylboronic acids are commonly used, their pinacol esters can offer greater stability and are less prone to protodeboronation, which can be a significant side reaction with electron-deficient or sterically hindered substrates.

Figure 2: Workflow for optimizing Suzuki-Miyaura coupling of 2-Ethylpyrazolo[1,5-a]pyridine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of base.Use a fresh batch of catalyst, increase the reaction temperature, or screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃).
Protodeboronation of Boronic Acid Presence of water or acidic impurities, prolonged reaction time at high temperature.Use anhydrous solvents, consider using a boronic acid pinacol ester, or shorten the reaction time.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent thoroughly.
Dehalogenation of Starting Material Certain catalyst/ligand combinations, presence of impurities.Screen different palladium catalysts and ligands. Ensure the purity of the starting materials.
Catalyst Poisoning The nitrogen atom of the pyrazolopyridine coordinating to the palladium center.Use a more sterically hindered and electron-rich phosphine ligand to prevent coordination.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of functionalized 2-Ethylpyrazolo[1,5-a]pyridine derivatives. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and materials science research.

References

  • Benimana, C. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2855-2868. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Creech, G. S., et al. (2012). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition, 51(25), 6243-6246. [Link]

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications, (43), 6571-6573. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Measuring the Fluorescence Quantum Yield of Pyrazolo[1,5-a]pyridine Dyes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazolo[1,5-a]pyridine Dyes

Pyrazolo[1,5-a]pyridines are a class of fused heteroaromatic bicyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their derivatives have been investigated for a wide range of biological activities, and importantly, have emerged as promising fluorophores.[1][2] Recent studies have highlighted that pyrazolo[1,5-a]pyridine derivatives can exhibit high fluorescence quantum yields, making them valuable scaffolds for the development of novel fluorescent probes and labels for biological imaging and sensing applications.[1][3]

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5] An accurate determination of the quantum yield is paramount for characterizing new fluorescent molecules, comparing their performance, and validating their suitability for specific applications in research and drug development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate measurement of the fluorescence quantum yield of pyrazolo[1,5-a]pyridine dyes using the widely adopted relative method.

Principle of Relative Quantum Yield Measurement

The relative method for determining fluorescence quantum yield is a comparative technique that involves referencing an unknown sample against a standard with a well-established and accepted quantum yield value.[4][5] This method is often preferred for its simplicity and accessibility, as it can be performed using a standard spectrofluorometer.[6]

The underlying principle is that if a standard and an unknown sample have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[5] Consequently, a direct comparison of their integrated fluorescence intensities provides the ratio of their quantum yields.

The general equation for calculating the relative quantum yield (ΦX) of an unknown sample is:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2) [7][8]

Where:

  • ΦST is the fluorescence quantum yield of the standard.

  • IX and IST are the integrated fluorescence intensities of the unknown sample and the standard, respectively.

  • AX and AST are the absorbances of the unknown sample and the standard at the excitation wavelength.

  • nX and nST are the refractive indices of the solvents used for the unknown sample and the standard, respectively.

To enhance the accuracy and reliability of the measurement, it is best practice to use a series of dilute solutions for both the standard and the unknown sample and to plot the integrated fluorescence intensity versus absorbance. The slope of this plot is then used in the calculation, which helps to mitigate potential inner filter effects and concentration-dependent quenching.[9]

The modified equation using the gradient (Grad) of the plot of integrated fluorescence intensity versus absorbance is:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) [4]

Experimental Workflow: A Step-by-Step Guide

A systematic approach is crucial for obtaining accurate and reproducible quantum yield measurements. The following workflow outlines the key stages of the process.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase Standard_Selection 1. Select Appropriate Standard Solvent_Choice 2. Choose High-Purity Solvents Standard_Selection->Solvent_Choice Solution_Prep 3. Prepare Stock & Diluted Solutions Solvent_Choice->Solution_Prep Absorbance_Measurement 4. Measure UV-Vis Absorbance Solution_Prep->Absorbance_Measurement Fluorescence_Measurement 5. Record Fluorescence Spectra Absorbance_Measurement->Fluorescence_Measurement Integrate_Spectra 6. Integrate Fluorescence Intensities Fluorescence_Measurement->Integrate_Spectra Plot_Data 7. Plot Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY 8. Calculate Quantum Yield Plot_Data->Calculate_QY

Figure 1. Experimental workflow for relative fluorescence quantum yield measurement.

Detailed Protocols

Part 1: Standard Selection and Sample Preparation

The accuracy of the relative quantum yield measurement is heavily dependent on the appropriate selection of a reference standard and meticulous sample preparation.[8]

1.1. Selection of a Suitable Standard:

The choice of the quantum yield standard is critical and should be based on the following criteria:

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the pyrazolo[1,5-a]pyridine dye to allow for excitation at the same wavelength.[9]

  • Emission Range: The emission spectrum of the standard should be in a similar region to the sample to minimize wavelength-dependent biases in the detector response.

  • High and Stable Quantum Yield: The standard should have a high and well-documented quantum yield that is not highly sensitive to environmental conditions.

  • Photochemical Stability: The standard should be photochemically stable under the experimental conditions.

  • Purity: The standard should be of high purity.[8]

Table 1: Common Quantum Yield Standards

StandardSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M H2SO43504500.546
Coumarin 1Ethanol3734500.99
Fluorescein0.1 M NaOH4965210.95
Rhodamine 6GEthanol5285550.95
Rhodamine BEthanol5435700.70

Data sourced from authoritative literature and supplier information.[8]

For pyrazolo[1,5-a]pyridine dyes, which often exhibit blue to green fluorescence, Quinine Sulfate and Coumarin 1 are frequently suitable standards. For derivatives with red-shifted emission, Fluorescein or Rhodamine dyes may be more appropriate.

1.2. Solvent Selection and Preparation of Solutions:

  • Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[6]

  • Solvent Matching: Whenever possible, use the same solvent for both the standard and the unknown sample to eliminate the need for refractive index correction.[9] If different solvents must be used, their refractive indices must be known for the calculation.

  • Stock Solutions: Prepare concentrated stock solutions of the pyrazolo[1,5-a]pyridine dye and the selected standard in the chosen solvent. Ensure the compounds are fully dissolved.[6]

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.[8][10]

Part 2: Spectroscopic Measurements

2.1. Absorbance Measurements:

  • Use a calibrated UV-Vis spectrophotometer.

  • Record the absorbance spectrum of the pure solvent to be used as a blank.

  • Measure the absorbance spectra of all diluted solutions of the pyrazolo[1,5-a]pyridine dye and the standard.

  • For each solution, determine the absorbance at the chosen excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard have significant absorbance.

2.2. Fluorescence Measurements:

  • Use a spectrofluorometer with a corrected emission channel. Inaccurate spectral correction is a major source of error.[4]

  • Set the excitation wavelength to the same λex used for the absorbance measurements.

  • Set the excitation and emission slit widths to be identical for all measurements. A narrow slit width is generally preferred to minimize photodegradation and inner filter effects.

  • Record the fluorescence emission spectrum of the pure solvent (blank).

  • Record the fluorescence emission spectra of all the diluted solutions of the pyrazolo[1,5-a]pyridine dye and the standard. Ensure the entire emission band is captured.

Part 3: Data Analysis and Calculation

3.1. Spectral Correction and Integration:

  • Subtract the solvent's fluorescence spectrum from each of the sample and standard spectra.

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

3.2. Plotting and Gradient Determination:

  • For both the pyrazolo[1,5-a]pyridine dye and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression for each data set. The plot should be linear with an intercept close to zero. A good linear fit (R2 > 0.99) indicates the absence of significant inner filter effects or concentration quenching.[4]

  • The slope of the regression line is the gradient (Grad) for the sample and the standard.

3.3. Quantum Yield Calculation:

  • Use the following equation to calculate the quantum yield of the pyrazolo[1,5-a]pyridine dye (ΦX):

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) [4]

    • ΦST : The known quantum yield of the standard.

    • GradX : The gradient from the plot for the pyrazolo[1,5-a]pyridine dye.

    • GradST : The gradient from the plot for the standard.

    • nX and nST : The refractive indices of the solvents. If the same solvent is used, this term becomes 1.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained quantum yield values, a cross-calibration of standards is highly recommended.[4]

G cluster_validation Cross-Calibration Protocol Standard_A Standard A (Known QY) Measure_B_vs_A Measure QY of B using A as standard Standard_A->Measure_B_vs_A Measure_A_vs_B Measure QY of A using B as standard Standard_A->Measure_A_vs_B Standard_B Standard B (Known QY) Standard_B->Measure_B_vs_A Standard_B->Measure_A_vs_B Compare Compare measured QY with literature values Measure_B_vs_A->Compare Measure_A_vs_B->Compare

Figure 2. Logic for cross-calibrating standards to validate the experimental setup.

If the experimentally determined quantum yields of the standards match their literature values within an acceptable error margin (typically ±10%), it validates the experimental setup and procedure.[4] Once validated, the same procedure can be confidently applied to the pyrazolo[1,5-a]pyridine dyes.

Potential Pitfalls and Troubleshooting

  • Inner Filter Effects: At higher concentrations, the excitation light can be attenuated as it passes through the cuvette, and the emitted fluorescence can be reabsorbed. This can be minimized by using optically dilute solutions (Absorbance < 0.1).[8]

  • Solvent Impurities: Fluorescent impurities in the solvent can lead to erroneous results. Always use high-purity, spectroscopic grade solvents.[6]

  • Photodegradation: Some fluorescent dyes can degrade upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest effective excitation intensity.

  • Temperature and pH Sensitivity: The fluorescence of some dyes is sensitive to temperature and pH. Ensure these parameters are controlled and consistent throughout the measurements. For certain pyrazolo[1,5-a]pyridine derivatives, pH can significantly impact the fluorescence quantum yield.[1]

  • Inaccurate Spectral Correction: Ensure the spectrofluorometer's emission correction file is accurate and up-to-date. This is a common source of significant error.[4]

Conclusion

The measurement of fluorescence quantum yield is an essential step in the characterization of novel pyrazolo[1,5-a]pyridine dyes for applications in research and drug development. By following the detailed protocols and best practices outlined in this application note, researchers can obtain accurate and reliable quantum yield data. A thorough understanding of the underlying principles, careful sample preparation, and a systematic experimental approach are paramount to achieving trustworthy results that will enable the confident evaluation and application of these promising fluorophores.

References

  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Birks, J. B. (1970).
  • Gutiérrez, M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(44), 26233–26241.
  • RSC Publishing. (2021). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 12(10), 1736-1749.
  • Royal Society of Chemistry. (2018). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets.
  • National Center for Biotechnology Information. (2017). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Analyst, 142(21), 4126-4130.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • LabRulez LCMS. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Edinburgh Instruments. Relative Quantum Yield. Retrieved from [Link]

  • Williams, A. T. R., et al. (1983). Journal of Photochemistry, 22(3), 255-263.
  • de la Cruz, J. M., et al. (2021). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 50(21), 12023-12053.
  • Brandner, A. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
  • Gutiérrez, M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(44), 26233–26241.
  • Edinburgh Instruments. (2012, April 3). Quantum Yield Integrating Sphere Measurements [Video]. YouTube. Retrieved from [Link]

  • Edinburgh Instruments. Application Note - Photo-physical properties of ancient and modern artwork pigments. Retrieved from [Link]

  • TECHCOMP GROUP. Fluorescence Spectrometer. Retrieved from [Link]

  • MDPI. (2022).
  • The Royal Society of Chemistry. Supplemental Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in 2-Ethylpyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of achieving high regioselectivity in your synthesis.

Introduction to Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

The synthesis of pyrazolo[1,5-a]pyridines, particularly through the common and efficient [3+2] cycloaddition of N-aminopyridines (or their ylide derivatives) with alkynes or α,β-unsaturated compounds, often presents a significant challenge: controlling regioselectivity. The formation of undesired regioisomers can lead to complex purification processes and reduced yields of the target molecule, 2-Ethylpyrazolo[1,5-a]pyridine. This guide will provide a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired 2-ethyl isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Ethylpyrazolo[1,5-a]pyridine.

Issue 1: Poor Regioselectivity - A Mixture of 2-Ethyl and 3-Ethyl Isomers is Observed

Question: My reaction is producing a significant amount of the undesired 3-Ethylpyrazolo[1,5-a]pyridine alongside my target 2-Ethylpyrazolo[1,5-a]pyridine. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity challenge in this synthesis. The formation of a mixture of 2- and 3-substituted isomers is often governed by both steric and electronic factors during the crucial C-C bond-forming step of the cycloaddition. Here’s a breakdown of the causes and how to address them:

Root Causes and Mechanistic Considerations:

The regiochemical outcome of the [3+2] cycloaddition between an N-aminopyridinium ylide and an unsymmetrical alkyne (like 1-butyne to introduce the ethyl group) is determined by the alignment of the dipole (the ylide) and the dipolarophile (the alkyne). The relative stability of the transition states leading to the different regioisomers is influenced by:

  • Steric Hindrance: Bulky substituents on either the pyridine ring of the ylide or the alkyne can sterically clash, disfavoring one transition state over the other.

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a critical role. Electron-withdrawing or -donating groups can influence the electron density at the reacting centers, thereby directing the cycloaddition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity start Mixture of 2-Ethyl and 3-Ethyl Isomers Observed reagent_choice Step 1: Evaluate Reagent Choice and Stoichiometry start->reagent_choice reaction_conditions Step 2: Optimize Reaction Conditions reagent_choice->reaction_conditions If still a mixture catalyst Step 3: Introduce a Regioselective Catalyst/Mediator reaction_conditions->catalyst If regioselectivity is still poor analysis Step 4: Confirm Isomer Ratio and Purity catalyst->analysis success High Regioselectivity Achieved analysis->success G cluster_1 Regioselective [3+2] Cycloaddition N_aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide N_aminopyridine->Ylide Base/Oxidant Butyne 1-Butyne Transition_State_2_Ethyl Transition State A (Favored) Butyne->Transition_State_2_Ethyl Transition_State_3_Ethyl Transition State B (Disfavored) Butyne->Transition_State_3_Ethyl Ylide->Transition_State_2_Ethyl Ylide->Transition_State_3_Ethyl Oxidation Oxidation Transition_State_2_Ethyl->Oxidation Cycloaddition Product_3_Ethyl 3-Ethylpyrazolo[1,5-a]pyridine Transition_State_3_Ethyl->Product_3_Ethyl Cycloaddition Product_2_Ethyl 2-Ethylpyrazolo[1,5-a]pyridine Oxidation->Product_2_Ethyl

Technical Support Center: Overcoming Solubility Challenges with 2-Ethylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Ethylpyrazolo[1,5-a]pyridine. This molecule is part of the pyrazolopyridine class, a scaffold of significant interest in drug discovery, particularly for developing kinase inhibitors and other therapeutic agents[1]. Like many heterocyclic aromatic compounds developed for high target affinity, 2-Ethylpyrazolo[1,5-a]pyridine often exhibits low aqueous solubility. This property presents a significant hurdle in various experimental assays, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable biological data[2].

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for diagnosing and overcoming these solubility challenges. We will move from fundamental principles and first-line troubleshooting to advanced solubilization strategies, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Compound - Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. While specific experimental data for 2-Ethylpyrazolo[1,5-a]pyridine may be limited, we can infer its behavior from related pyrazolopyridine structures. These compounds are generally solid, possess a relatively hydrophobic nature, and demonstrate poor solubility in water but better solubility in polar organic solvents[3][4][5].

Table 1: General Physicochemical Properties of Pyrazolopyridine Analogs

PropertyObservationImplication for Assays
Physical State Typically a white to light-yellow crystalline powder[5].Requires dissolution from a solid state. Physical form (amorphous vs. crystalline) can affect solubility[6][7].
Aqueous Solubility Low[3][4].Prone to precipitation when diluted into aqueous assay buffers.
Organic Solvent Solubility Soluble in polar aprotic solvents like DMSO; moderate solubility in ethanol[3][4].DMSO is the recommended starting point for preparing high-concentration stock solutions.
Molecular Structure Fused aromatic heterocyclic rings[3].The planar, aromatic nature contributes to strong crystal lattice energy, reducing solubility[2].

Part 2: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common issues encountered when working with 2-Ethylpyrazolo[1,5-a]pyridine.

Q1: What is the best solvent to prepare a stock solution of 2-Ethylpyrazolo[1,5-a]pyridine?

Answer: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic small molecules used in drug discovery[8].

Causality: The efficacy of DMSO stems from its ability to disrupt the intermolecular forces within the compound's crystal lattice, allowing individual molecules to be solvated. Up to 50% of compounds in screening libraries have aqueous solubilities below 10 µM, making DMSO an essential tool for creating concentrated stocks (e.g., 10-30 mM) for serial dilution[9].

Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a classic and highly common problem known as "aqueous precipitation" or "DMSO shock." While your compound is soluble in 100% DMSO, it is not soluble in the final, mostly aqueous, assay medium[10][11]. When a concentrated DMSO stock is added directly to buffer, the DMSO rapidly diffuses, creating localized regions where the compound concentration exceeds its solubility limit, causing it to crash out of solution[12].

To prevent this, you must employ a careful serial dilution strategy. The key is to minimize the concentration gradient during dilution.

Experimental Protocol 1: Serial Dilution to Avoid Precipitation
  • Prepare Intermediate Stock in 100% DMSO: Start by performing serial dilutions in 100% DMSO to get closer to your final desired concentration. For example, from a 10 mM stock, prepare a 1 mM or 100 µM intermediate stock in pure DMSO.

  • Pre-warm the Aqueous Buffer: Pre-warming your assay buffer to the experimental temperature (e.g., 37°C) can sometimes slightly increase the compound's solubility.

  • Add Stock to Buffer (Not Vice-Versa): The order of addition is critical. Always add the small volume of concentrated DMSO stock to the larger volume of vigorously vortexing or stirring aqueous buffer. This ensures rapid and efficient mixing, preventing the formation of localized high-concentration zones[12].

  • Create the Final Working Solution: For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of vortexing assay buffer. This "1 to 1000" dilution is often successful. If precipitation still occurs, try a two-step dilution: add 10 µL of a 1 mM intermediate DMSO stock to 990 µL of buffer.

Q3: What is the maximum concentration of DMSO my assay can tolerate, and how do I test for it?

Answer: High concentrations of DMSO can be cytotoxic or interfere with assay components (e.g., enzyme activity), creating artifacts[8][11]. Therefore, it is crucial to keep the final concentration of DMSO as low as possible while maintaining compound solubility.

Table 2: Recommended Maximum Final DMSO Concentrations in Assays

Assay TypeRecommended Max DMSO %Rationale & Considerations
Cell-Based Assays ≤ 0.5% Higher concentrations can compromise cell membrane integrity, induce stress responses, or cause cell death[8].
Enzyme/Biochemical Assays ≤ 1-2% Some enzymes can tolerate higher DMSO levels, but this must be empirically validated. DMSO can alter protein conformation or act as a competitive inhibitor[11].
Binding Assays (e.g., SPR, MST) ≤ 5% Often more tolerant, but high DMSO can affect viscosity and protein stability. Always check instrument/assay guidelines.

Self-Validating System: The Vehicle Control You must always include a "vehicle control" in every experiment. This is a sample that contains the assay components and the highest final concentration of DMSO used in your experiment, but no test compound. This control allows you to subtract any background signal or biological effect caused by the solvent itself, ensuring that the observed effects are due to your compound[12].

Part 3: Advanced Troubleshooting Guide

If first-line strategies are insufficient, more advanced methods may be required. The following decision tree can guide your selection process.

Diagram 1: Decision Workflow for Solubilizing 2-Ethylpyrazolo[1,5-a]pyridine

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5% (cell) or < 2% (biochem)? start->check_dmso increase_dmso Option 1: Increase DMSO (Validate with Vehicle Control) check_dmso->increase_dmso No use_cosolvent Option 2: Use Co-Solvent (e.g., PEG 400, Ethanol) check_dmso->use_cosolvent Yes increase_dmso->use_cosolvent Fails success Success: Compound is Soluble increase_dmso->success adjust_ph Option 3: Adjust Buffer pH (Test pH 6.0 - 8.0) use_cosolvent->adjust_ph Fails use_cosolvent->success use_excipient Option 4: Use Solubilizing Excipient adjust_ph->use_excipient Fails adjust_ph->success cyclodextrin Cyclodextrins (e.g., HP-β-CD) use_excipient->cyclodextrin surfactant Non-ionic Surfactant (e.g., Brij-35, Tween-20) use_excipient->surfactant cyclodextrin->success fail Re-evaluate Compound or Formulation cyclodextrin->fail Fails surfactant->success surfactant->fail Fails

Caption: A decision tree for troubleshooting solubility issues.

Q4: I've optimized my dilution protocol and kept DMSO low, but still see precipitation. What's next?

Answer: When simple DMSO/aqueous systems fail, you can modify the properties of the solution itself. Here are the most effective strategies:

  • Use of Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more "hospitable" to hydrophobic compounds[13][14]. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol[15].

    • Protocol: Prepare your final assay buffer containing a small percentage of the co-solvent (see Table 3). Then, add your DMSO stock to this modified buffer using the vortexing method described earlier.

    • Validation: You must run a vehicle control with the co-solvent and DMSO to ensure the co-solvent itself does not affect the assay.

    Table 3: Common Co-solvents and Typical Starting Concentrations

Co-solventTypical Final Conc. (%)Notes
PEG 4001 - 10%Generally well-tolerated in many assays. Can increase viscosity.
Propylene Glycol (PG)1 - 10%Another common choice with a good safety profile[15].
Ethanol1 - 5%Can be effective but is more likely to affect protein structure or cell viability at higher concentrations.
  • pH Adjustment:

    • Mechanism: The pyrazolopyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH. If the compound has a pKa near physiological pH, small changes in the buffer pH can alter its charge state and significantly increase solubility[6]. For a basic compound, lowering the pH (making it more acidic) will lead to protonation and an increase in solubility.

    • Protocol: Prepare your assay buffer at several different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) and test the solubility of 2-Ethylpyrazolo[1,5-a]pyridine in each.

    • Validation: Ensure your biological system (cells, enzyme, etc.) is stable and active across the tested pH range.

  • Use of Solubilizing Excipients:

    • Cyclodextrins:

      • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets" to encapsulate the poorly soluble compound, forming an inclusion complex that is water-soluble[16][][18]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

      • Protocol: Dissolve HP-β-CD in your assay buffer first (e.g., at a 1-10 mM concentration). Then, add the DMSO stock of your compound to this cyclodextrin-containing solution. The complex formation can significantly enhance apparent solubility[19].

    • Non-ionic Surfactants:

      • Mechanism: Surfactants like Brij-35 or Tween-20 can increase solubility below their critical micelle concentration (CMC) by improving the "wetting" of the compound particles and reducing surface tension. Above the CMC, they form micelles that can encapsulate the compound, similar to cyclodextrins.

      • Protocol: Add a very low concentration of the surfactant to your assay buffer (e.g., 0.01% - 0.1%).

      • Validation: Surfactants are potent detergents and can easily disrupt cell membranes or denature proteins. Use the lowest possible concentration and perform rigorous vehicle controls to check for assay interference[6]. Brij-35, for instance, has been shown to alter cell wall permeability[20].

References

  • Pipzine Chemicals. (2026-01-22). ethyl pyrazolo[1,5-a]pyridine-3,4-carboxylate.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
  • Pipzine Chemicals. H-pyrazolo[1,5-a]pyridine-2-carboxylic Acid.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Cited in: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate.
  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International. Cited in: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Various Authors. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
  • MySkinRecipes. 2-Ethylpyrazolo[1,5-a]pyridine.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(5), 547–560.
  • Blevitt, J. M., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 169–173.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Cited in: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. American Pharmaceutical Review.
  • Pipzine Chemicals. ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE.
  • Kramer, C., et al. (2004). Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measurements on the Accurate Interpretation of Biological Assay Results. Analytical Chemistry, 76(24), 7278-7287. Cited in: Samples in DMSO: What an end user needs to know. Ziath.
  • Solarbio. (2026-01-29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • Various Authors. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Cited in: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114–118.
  • Hu, G., et al. (2020). Effect of nonionic surfactant Brij 35 on morphology, cloud point, and pigment stability in Monascus extractive fermentation. Journal of Chemical Technology & Biotechnology, 95(10), 2756-2763.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Minimizing side reactions in C-3 formylation of pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-3 formylation of pyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many medicinally important compounds.[1][2][3] Achieving clean and high-yielding C-3 formylation is often a critical step in the synthesis of these molecules. This resource provides in-depth troubleshooting advice and optimized protocols to help you minimize common side reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the C-3 formylation of pyrazolo[1,5-a]pyridine, with a focus on the Vilsmeier-Haack reaction, a widely used method for this transformation.[1][4]

Q1: My reaction is giving me a mixture of regioisomers. How can I improve C-3 selectivity?

A1: Understanding the root cause of poor regioselectivity is the first step. The electronic properties of the pyrazolo[1,5-a]pyridine ring system inherently favor electrophilic attack at the C-3 position. However, steric hindrance and reaction conditions can lead to formylation at other positions, most commonly C-7.

Troubleshooting Steps:

  • Temperature Control: The Vilsmeier-Haack reaction is exothermic. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for formylation at less reactive sites. It is crucial to maintain a low temperature (typically 0 °C to room temperature) during the addition of reagents and throughout the reaction.[5]

  • Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent (or POCl₃ to the DMF solution) is critical. A rapid addition can lead to localized overheating and a decrease in selectivity.

  • Solvent Choice: While DMF is the standard solvent and reagent, in some cases, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve selectivity. This can be particularly useful when using a pre-formed Vilsmeier reagent.

  • Steric Shielding: If your substrate has bulky substituents near the C-3 position, this may sterically hinder the approach of the Vilsmeier reagent, leading to formylation at the more accessible C-7 position. In such cases, alternative formylation methods might be necessary.

Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. What is causing this decomposition?

A2: The formation of tar-like substances often points to the decomposition of the starting material or the product under the reaction conditions. The Vilsmeier reagent is a strong electrophile and can be aggressive towards sensitive functional groups.

Troubleshooting Steps:

  • Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can react with POCl₃ to generate HCl, which can catalyze decomposition pathways.[6]

  • Purity of Reagents: Use high-purity, anhydrous DMF. Old or improperly stored DMF can contain dimethylamine and formic acid, which can lead to side reactions.[6] Similarly, ensure the POCl₃ is fresh and has not been exposed to moisture.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Work-up Procedure: The work-up is a critical step. The reaction mixture should be quenched by pouring it onto crushed ice or into a cold, aqueous solution of a base like sodium acetate or sodium bicarbonate. This neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the desired aldehyde.[7]

Q3: My reaction has stalled, and I am recovering a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors, including insufficient reactivity of the Vilsmeier reagent or deactivation of the substrate.

Troubleshooting Steps:

  • Stoichiometry of Reagents: Ensure you are using a sufficient excess of the Vilsmeier reagent. Typically, 1.5 to 3.0 equivalents of both DMF and POCl₃ are used relative to the pyrazolo[1,5-a]pyridine substrate.

  • Activation of the Vilsmeier Reagent: For less reactive substrates, a more potent Vilsmeier reagent can be generated by using oxalyl chloride or thionyl chloride instead of POCl₃.[5]

  • Reaction Temperature: While low temperatures are crucial for selectivity, a reaction that has stalled at 0 °C may require gentle warming to room temperature or slightly above to proceed.[5] This should be done cautiously while monitoring for the formation of byproducts.

  • Substrate Reactivity: If your pyrazolo[1,5-a]pyridine has electron-withdrawing groups, it will be less reactive towards electrophilic aromatic substitution. In these cases, harsher conditions (higher temperature, longer reaction time) may be necessary, but this also increases the risk of side reactions.

Q4: I have isolated a byproduct with a mass corresponding to a bis-formylated product. How can I prevent this?

A4: The formation of bis-formylated products, typically at the C-3 and C-7 positions, can occur if the mono-formylated product is sufficiently electron-rich to undergo a second formylation.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A slight excess (e.g., 1.1 to 1.2 equivalents) may be sufficient to drive the reaction to completion without promoting a second formylation.

  • Reverse Addition: Adding the pyrazolo[1,5-a]pyridine solution to the pre-formed Vilsmeier reagent can sometimes help to control the concentration of the electrophile and minimize over-reaction.

  • Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature is key to preventing this over-reaction.

Optimized Experimental Protocol: C-3 Formylation via Vilsmeier-Haack Reaction

This protocol provides a robust starting point for the C-3 formylation of a generic pyrazolo[1,5-a]pyridine. Modifications may be necessary based on the specific substrate.

Materials and Reagents:

  • Pyrazolo[1,5-a]pyridine substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) and anhydrous DMF (used as solvent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[7]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Work-up: Stir the mixture for 30 minutes to an hour to ensure complete hydrolysis of the intermediate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure 3-formylpyrazolo[1,5-a]pyridine.

Visualizing the Process: Reaction and Troubleshooting

C-3 Formylation of Pyrazolo[1,5-a]pyridine via Vilsmeier-Haack Reaction

G Start Pyrazolo[1,5-a]pyridine + DMF + POCl₃ Vilsmeier Formation of Vilsmeier Reagent (Chloroiminium ion) Start->Vilsmeier 0 °C Attack Electrophilic Attack at C-3 Vilsmeier->Attack Electrophilic Aromatic Substitution Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 3-Formylpyrazolo[1,5-a]pyridine Hydrolysis->Product

Caption: Vilsmeier-Haack C-3 formylation workflow.

Troubleshooting Logic for Side Reactions

G Problem Observed Side Reaction PoorSelectivity Poor Regioselectivity (e.g., C-7 formylation) Problem->PoorSelectivity Decomposition Decomposition/ Tar Formation Problem->Decomposition BisFormylation Bis-Formylation Problem->BisFormylation Sol_Temp Lower Reaction Temperature PoorSelectivity->Sol_Temp Sol_Add Slow Reagent Addition PoorSelectivity->Sol_Add Decomposition->Sol_Temp Sol_Moist Strict Anhydrous Conditions Decomposition->Sol_Moist Sol_Time Shorter Reaction Time Decomposition->Sol_Time BisFormylation->Sol_Temp Sol_Stoich Control Stoichiometry BisFormylation->Sol_Stoich

Caption: Troubleshooting common side reactions.

Summary of Key Parameters and Their Effects

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Temperature 0 °C to Room TemperatureLower temperature enhances regioselectivity for the more electronically favored C-3 position and minimizes decomposition.[5]
Reagent Stoichiometry 1.5 - 2.0 equivalents of POCl₃A moderate excess ensures complete conversion without promoting bis-formylation.
Reaction Time Monitor by TLC/LC-MS (typically 2-6h)Avoids prolonged exposure to harsh conditions, which can lead to product decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture, which can generate acidic byproducts and cause decomposition.[6]
Work-up Quench on ice/aqueous baseNeutralizes acidic byproducts and facilitates the clean hydrolysis of the iminium intermediate to the aldehyde.[7]

By carefully controlling these parameters and understanding the potential pitfalls, researchers can significantly improve the outcome of the C-3 formylation of pyrazolo[1,5-a]pyridines, a crucial step in the synthesis of many valuable compounds.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive 13C NMR Assignment of Ethyl Groups on the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with substituted pyrazolo[1,5-a]pyridines, unambiguous structural characterization is paramount. The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocycle, forming the core of numerous biologically active compounds. While the introduction of an ethyl group may seem trivial, the definitive assignment of its methylene (-CH2-) and methyl (-CH3) carbons in the 13C NMR spectrum can be challenging, especially in complex substitution patterns. This guide provides a comprehensive comparison of modern NMR spectroscopic techniques to achieve unequivocal assignment, ensuring the scientific integrity of your data.

The Challenge: Overlapping Signals and Ambiguity

In a standard proton-decoupled 13C NMR spectrum, the ethyl group will present two signals. Based on general chemical shift principles, the methylene carbon, being directly attached to the aromatic ring, is expected to be more deshielded (appear at a higher ppm value) than the terminal methyl carbon. However, the exact chemical shifts are highly dependent on the substitution position on the pyrazolo[1,5-a]pyridine ring and the electronic nature of other substituents. This can lead to closely spaced or even overlapping signals with other aliphatic or aromatic carbons in the molecule, making a definitive assignment based on chemical shift alone unreliable.

To address this ambiguity, a suite of powerful 1D and 2D NMR experiments can be employed. This guide will compare and contrast the utility of DEPT-135, HSQC, and HMBC experiments, providing the theoretical basis and practical workflows for their application.

Comparative Analysis of NMR Assignment Techniques

A multi-pronged approach utilizing a combination of DEPT, HSQC, and HMBC experiments provides a self-validating system for the unambiguous assignment of the ethyl group carbons.

Technique Information Provided Strengths Limitations
DEPT-135 Differentiates between CH, CH2, and CH3 groups based on the phase of the signal.Quick and simple 1D experiment.Does not provide direct connectivity information to protons. Quaternary carbons are not observed.
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to.Highly sensitive and provides unambiguous one-bond connectivity.Does not provide information about long-range connectivity.
HMBC Shows long-range correlations (typically 2-3 bonds) between protons and carbons.Crucial for establishing connectivity across quaternary carbons and piecing together molecular fragments.Less sensitive than HSQC. The absence of a correlation is not definitive proof of a lack of connectivity.
Expected Chemical Shift Ranges

While the precise chemical shifts will vary, the following table provides an estimated range for the ethyl group carbons when attached to a pyridine ring, which serves as a reasonable proxy for the pyrazolo[1,5-a]pyridine core. These values are influenced by the electronic environment of the ring.

Position on Pyridine Ring -CH2- Chemical Shift (ppm) -CH3 Chemical Shift (ppm)
2-ethyl~25-30~13-16
3-ethyl~23-28~14-17
4-ethyl~24-29~13-16

Note: These are approximate values and can be influenced by solvent and other substituents on the ring.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for acquiring and interpreting the key NMR spectra for the assignment of an ethyl group on a pyrazolo[1,5-a]pyridine core.

DEPT-135: Differentiating Methylene and Methyl Groups

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a powerful tool for determining the multiplicity of carbon atoms. The DEPT-135 variant is particularly useful as it provides phased spectra where CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks.

Experimental Workflow:

DEPT-135 Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of your ethyl-substituted pyrazolo[1,5-a]pyridine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 10-50 mg/mL.

  • Instrument Setup: Tune and shim the NMR spectrometer for the 13C nucleus.

  • Acquisition:

    • Load a standard DEPT-135 pulse program.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Set the number of scans (ns) to achieve adequate signal-to-noise (typically 64-256 scans).

    • The relaxation delay (d1) should be set to 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum so that the baseline is flat and the CH2 signals are clearly negative.

    • Reference the spectrum to the solvent peak or an internal standard.

Interpretation: In the resulting DEPT-135 spectrum, the signal corresponding to the ethyl -CH2- group will appear as a negative peak, while the -CH3 signal will be a positive peak. This provides a clear differentiation between the two carbons.

HSQC: Unambiguous One-Bond C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that reveals direct one-bond correlations between protons and the carbons to which they are attached.

Experimental Workflow:

HSQC Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample as for the DEPT-135 experiment.

  • Instrument Setup: Tune and shim the spectrometer for both 1H and 13C nuclei.

  • Acquisition:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp).

    • Set the 1H spectral width to encompass all proton signals.

    • Set the 13C spectral width to cover the expected carbon chemical shift range.

    • The number of scans (ns) per increment should be a multiple of 2 (e.g., 2, 4, 8) for phase cycling.

    • The number of increments in the F1 (13C) dimension will determine the resolution in that dimension (typically 128-256).

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum in both the F2 (1H) and F1 (13C) dimensions.

    • Reference both axes of the spectrum.

Interpretation: The HSQC spectrum will show a cross-peak at the intersection of the 1H chemical shift of the methylene protons and the 13C chemical shift of the methylene carbon. Similarly, a cross-peak will appear for the methyl protons and the methyl carbon. By identifying the characteristic quartet of the -CH2- protons and the triplet of the -CH3- protons in the 1H NMR spectrum, you can definitively assign the corresponding carbon signals in the HSQC spectrum.

HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a 2D technique that detects correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is invaluable for confirming the attachment of the ethyl group to the pyrazolo[1,5-a]pyridine core.

Key HMBC Correlations for an Ethyl Group:

HMBC_Correlations cluster_ethyl Ethyl Group cluster_ring Pyrazolo[1,5-a]pyridine Ring CH2 -CH2- CH3 -CH3 C_ring C(ring) CH2->C_ring 2JCH C_quat C(quat) CH2->C_quat 3JCH CH3->C_ring 3JCH

HMBC Correlations for an Ethyl Group

Step-by-Step Protocol:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Ensure the spectrometer is tuned for both 1H and 13C.

  • Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the 1H and 13C spectral widths as in the HSQC experiment.

    • The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant (typically 8-10 Hz for 2,3JCH).

    • Acquire a sufficient number of scans (ns) and increments to achieve good signal-to-noise.

  • Processing:

    • Fourier transform and phase the 2D spectrum.

    • Reference both axes.

Interpretation:

  • 2JCH Correlation: The protons of the -CH2- group will show a correlation to the carbon of the pyrazolo[1,5-a]pyridine ring to which the ethyl group is attached.

  • 3JCH Correlations:

    • The protons of the -CH2- group will show correlations to the carbon atoms of the ring that are two bonds away.

    • The protons of the -CH3- group will show a correlation to the carbon of the pyrazolo[1,5-a]pyridine ring to which the ethyl group is attached.

By observing these key correlations, you can not only confirm the assignment of the ethyl group carbons but also definitively establish its position on the heterocyclic core.

Conclusion

While a simple 1D 13C NMR spectrum may provide initial clues, a comprehensive and rigorous assignment of the ethyl group carbons on a pyrazolo[1,5-a]pyridine scaffold necessitates a multi-technique approach. The combination of DEPT-135, HSQC, and HMBC experiments provides a self-validating workflow that ensures the highest level of scientific integrity. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently and accurately characterize their novel pyrazolo[1,5-a]pyridine derivatives, paving the way for further drug development and scientific discovery.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons. [Link]

  • University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra. [Link]

  • Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. [Link]

Analytical Guide: IR Spectrum Analysis of 3-cyano-2-ethylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Mandate

3-cyano-2-ethylpyrazolo[1,5-a]pyridine represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists. Its structural integrity relies on the fusion of the electron-rich pyrazole ring with the pyridine core, functionalized by a nitrile group at position 3 and an ethyl group at position 2.

For the researcher, Infrared (IR) Spectroscopy is not merely a characterization step; it is the most efficient kinetic tool for monitoring the formation of this scaffold. Unlike NMR, which requires workup and deuterated solvents, IR offers immediate feedback on the critical cyclization and cyanation steps.

This guide compares the IR analysis of this target compound against its synthetic precursors and structural analogs, establishing a self-validating protocol for confirming identity and purity.

Comparative Analysis: Target vs. Precursors & Analogs

A. Reaction Monitoring: The "Fingerprint of Formation"

The synthesis of 3-cyano-2-ethylpyrazolo[1,5-a]pyridine typically involves the [3+2] cycloaddition of N-aminopyridines with alkynes or the reaction of pyridinium ylides. The transition from precursor to product is marked by distinct spectral shifts.

Table 1: Spectral Discrimination Markers (Precursor vs. Product)

Functional GroupPrecursor Signal (e.g., N-aminopyridine / Alkyne)Target Signal (3-cyano-2-ethylpyrazolo[1,5-a]pyridine)Analytical Insight
Nitrile (C≡N) ~2250–2260 cm⁻¹ (If using alkyl nitrile starting material)2215–2225 cm⁻¹ (Conjugated)The conjugation of the CN group with the aromatic pyrazolo-pyridine core lowers the wavenumber compared to non-conjugated aliphatic nitriles.
Amine (N-H) 3100–3350 cm⁻¹ (Broad/Doublet)Absent Complete disappearance confirms the consumption of the N-aminopyridine starting material.
Alkyne (C≡C) 2100–2260 cm⁻¹ (Weak to Medium)Absent Disappearance of the alkyne stretch confirms cycloaddition is complete.
C=N Core 1600–1640 cm⁻¹ (Pyridinium character)1630–1590 cm⁻¹ (Fused aromatic system)A shift in the fingerprint region indicates successful bicyclic ring fusion.

Expert Insight: The most critical "Go/No-Go" decision marker is the 2215–2225 cm⁻¹ band. If this band is split or accompanied by a peak at >2250 cm⁻¹, it indicates incomplete cyclization or the presence of non-conjugated nitrile intermediates.

B. Structural Discrimination: Target vs. Analogs

Distinguishing the 2-ethyl derivative from closely related analogs (e.g., 2-methyl or 3-unsubstituted) requires scrutiny of the aliphatic region.

Table 2: Differentiating Structural Analogs

AnalogKey Differentiating IR Feature
3-Unsubstituted Absence of 2220 cm⁻¹ peak. The spectrum will show the heteroaromatic core stretches but lacks the diagnostic nitrile silence.
2-Methyl Analog C-H Stretch: Shows simple methyl C-H stretches (~2920 cm⁻¹). Fingerprint: Simpler bending vibrations in the 1350–1450 cm⁻¹ region.
2-Ethyl (Target) C-H Stretch: Distinct methylene (-CH₂-) asymmetric/symmetric stretches (2960, 2870 cm⁻¹). Fingerprint: Additional bending mode for the ethyl group at ~1460 cm⁻¹.

Methodology Comparison: ATR vs. Transmission (KBr)

Choosing the right sampling technique is critical for resolution, particularly for the sharp nitrile band.

Table 3: Performance Comparison of IR Sampling Techniques

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Preparation Time < 1 minute (Direct solid analysis)10–15 minutes (Grinding/Pressing)
Resolution (CN Band) Moderate. Peak may appear slightly shifted (lower wavenumber) due to dispersion effects.High. Provides the sharpest definition of the C≡N stretch, essential for quantitative purity assessment.
Sample Recovery 100% (Non-destructive)0% (Sample is embedded in salt)
Best Use Case Routine Screening: Quick checks during reaction workup.Publication/Characterization: Final purity validation and publication-quality spectra.

Recommendation: Use ATR for in-process monitoring (reaction completion). Use KBr Transmission for the final characterization of the isolated solid to ensure no hygroscopic broadening affects the interpretation of the aromatic region.

Experimental Protocol: Self-Validating Analysis

Workflow: KBr Pellet Transmission Analysis

Objective: Obtain a high-resolution spectrum to validate the 3-cyano and 2-ethyl functionalities.

Reagents & Equipment:

  • Analytical grade KBr (Dry, spectroscopic grade).

  • Agate mortar and pestle.

  • Hydraulic press (10 ton).

  • Vacuum desiccator.

Step-by-Step Protocol:

  • Background Collection:

    • Ensure the sample chamber is purged with dry nitrogen to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (The 1:100 Rule):

    • Weigh 1–2 mg of dry 3-cyano-2-ethylpyrazolo[1,5-a]pyridine.

    • Weigh 150–200 mg of dry KBr.

    • Crucial Step: Grind the mixture in an agate mortar for 3–5 minutes. The mixture must be a fine, homogeneous powder to minimize light scattering (Christiansen effect).

  • Pellet Formation:

    • Transfer the powder to the die set.

    • Apply vacuum for 2 minutes to remove trapped air.

    • Press at 8–10 tons for 1–2 minutes.

    • Validation: The resulting pellet should be transparent/translucent, not opaque white.

  • Acquisition:

    • Place pellet in the holder.

    • Acquire spectrum (32–64 scans).

    • Data Validation Check:

      • Baseline should be flat and >80% transmittance.

      • The Nitrile peak at ~2220 cm⁻¹ should be sharp, not broad.

      • No broad "hump" at 3400 cm⁻¹ (indicates wet KBr).

Analytical Logic Flow (Graphviz Visualization)

The following diagram illustrates the decision logic for confirming the synthesis of the target compound using IR markers.

IR_Analysis_Flow Start Crude Reaction Mixture Check_NH Check 3100-3400 cm⁻¹ region (Amine/NH Stretch) Start->Check_NH NH_Present Broad Band Present Check_NH->NH_Present Yes NH_Absent Region Silent Check_NH->NH_Absent No Incomplete Reaction Incomplete (Continue Heating) NH_Present->Incomplete Check_CN Check 2200-2260 cm⁻¹ region (Nitrile Stretch) NH_Absent->Check_CN CN_Shift Peak Position? Check_CN->CN_Shift CN_High > 2250 cm⁻¹ (Non-conjugated) CN_Shift->CN_High High Freq CN_Target 2215-2225 cm⁻¹ (Conjugated/Cyclized) CN_Shift->CN_Target Target Freq Wrong_Isomer Check Isomer/Intermediate CN_High->Wrong_Isomer Check_Aliphatic Check 2800-3000 cm⁻¹ (Ethyl Group) CN_Target->Check_Aliphatic Final_Valid VALIDATED TARGET 3-cyano-2-ethylpyrazolo[1,5-a]pyridine Check_Aliphatic->Final_Valid CH₂/CH₃ Confirmed

Caption: Decision tree for validating 3-cyano-2-ethylpyrazolo[1,5-a]pyridine synthesis via IR markers.

References

  • Synthesis and Characterization of 3-Cyano-2-pyridone Derivatives. MDPI. Retrieved from [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • Infrared Absorption of Pyridine Derivatives. NIST WebBook. Retrieved from [Link]

  • Comparison of ATR vs KBr for Pharmaceutical Analysis. MAS Journal of Applied Sciences. Retrieved from [Link]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and steric arrangement make it a privileged structure in the development of therapeutics ranging from anxiolytics to anticancer agents.[1] As researchers synthesize novel analogues to fine-tune biological activity and physical properties, the need for robust, unambiguous structural characterization becomes paramount. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of pyrazolo[1,5-a]pyridines. Moving beyond a simple catalog of fragments, we will explore the causal relationships between molecular structure, ionization technique, and the resulting fragmentation pathways. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to interpret mass spectra confidently and to design analytical workflows that yield maximum structural information.

PART 1: Fundamental Fragmentation of the Pyrazolo[1,5-a]pyridine Core

Understanding the fragmentation of substituted analogues begins with the behavior of the parent heterocyclic system. Under energetic ionization conditions, such as Electron Ionization (EI), the molecular ion is formed with excess internal energy, leading to predictable bond cleavages.[2] For N-bridgehead heterocyclic compounds, fragmentation is often directed by the stability of the resulting ions and neutral losses.

The primary fragmentation processes for the unsubstituted pyrazolo[1,5-a]pyridine core involve the cleavage of the pyrazole and pyridine rings. A key pathway observed in related heterocyclic systems is the retro-Diels-Alder (RDA) reaction, which can lead to the cleavage of the six-membered ring.[3] Additionally, the expulsion of stable neutral molecules like HCN or N₂ is a common feature in the fragmentation of nitrogen-containing heterocycles.[4]

The protonated molecule, typically generated under softer ionization conditions like Electrospray Ionization (ESI), will fragment differently. The site of protonation, governed by the gas-phase basicity of the nitrogen atoms, plays a crucial role in directing the subsequent fragmentation cascade.[5] Cleavage will often initiate near the charge site to produce stable, even-electron fragment ions.[5]

Diagram: Fundamental EI Fragmentation Pathways

The following diagram illustrates the principal fragmentation pathways for the unsubstituted pyrazolo[1,5-a]pyridine molecular ion under EI conditions.

G M Pyrazolo[1,5-a]pyridine [M]⁺˙ m/z 118 F1 Loss of HCN [M-HCN]⁺˙ m/z 91 M->F1 - HCN F2 Loss of N₂H [M-N₂H]⁺˙ m/z 89 M->F2 - N₂H F3 RDA-like Cleavage [C₅H₄N]⁺ m/z 78 M->F3 RDA F4 Loss of C₂H₂ [M-C₂H₂]⁺˙ m/z 92 M->F4 - C₂H₂

Caption: Principal EI fragmentation pathways of the core pyrazolo[1,5-a]pyridine ring system.

PART 2: Comparative Analysis: The Influence of Substituents

The true analytical power of mass spectrometry lies in its ability to reveal structural details based on how substituents alter the core fragmentation pattern. The nature and position of a substituent can either reinforce existing pathways or open entirely new, structurally diagnostic channels. This is because substituents can influence the stability of the molecular ion, direct charge localization, and provide low-energy fragmentation routes.[6]

Comparison of Alkyl vs. Aryl Substitution

Let's compare two common substitution patterns: a simple alkyl group (e.g., methyl) and an aryl group (e.g., phenyl) at the C7 position.

  • 7-Methylpyrazolo[1,5-a]pyridine: The primary fragmentation pathway is often the loss of a hydrogen radical to form a stable, resonance-delocalized tropylium-like cation. This [M-H]⁺ ion is frequently the base peak. Subsequent fragmentation proceeds from this stable intermediate. Alpha-cleavage (loss of the methyl group) is generally less favored than H-loss unless it leads to a particularly stable ion.

  • 7-Phenylpyrazolo[1,5-a]pyridine: The presence of the phenyl group dramatically stabilizes the molecular ion, resulting in a more intense M⁺˙ peak. Fragmentation is dominated by processes that maintain the stable aromatic systems. Direct cleavage of the C-C bond to lose the phenyl radical is typically a minor pathway. Instead, fragmentation of the heterocyclic core may occur first, or complex rearrangements involving the phenyl ring can take place.

Data Presentation: Key Fragments for Substituted Analogues

The following table summarizes the expected key fragments for different classes of substituents on the pyrazolo[1,5-a]pyridine ring, primarily under EI conditions. This data is synthesized from general fragmentation principles of heterocyclic chemistry.[7][8]

Substituent Class (at C7)Parent Ion [M]⁺˙Primary Fragmentation PathwayKey Fragment Ion(s) (m/z)Mechanistic Rationale
-H (Unsubstituted) m/z 118Ring Cleavage91, 78Loss of HCN, RDA reaction
-CH₃ (Methyl) m/z 132Benzylic-type H loss131Formation of a stable even-electron cation
-Ph (Phenyl) m/z 194Stable M⁺˙194 (High abundance)Increased resonance stabilization
-CO₂Et (Ethyl Ester) m/z 190McLafferty Rearrangement162, 145, 117H-transfer from ethyl group, loss of ethylene, followed by loss of CO and ethoxy radical
-Cl (Chloro) m/z 152/154Loss of Cl radical117Cleavage of the weakest bond, characteristic isotopic pattern
Diagram: Comparative Fragmentation of Substituted Pyrazolopyridines

This diagram contrasts the dominant initial fragmentation step for a methyl- versus an ester-substituted pyrazolo[1,5-a]pyridine under EI, illustrating how the substituent directs the pathway.

G cluster_0 Methyl-Substituted cluster_1 Ethyl Ester-Substituted M1 7-Methyl-PP [M]⁺˙ m/z 132 F1 [M-H]⁺ m/z 131 M1->F1 - H• M2 7-CO₂Et-PP [M]⁺˙ m/z 190 F2 [M-C₂H₄]⁺˙ m/z 162 M2->F2 McLafferty Rearrangement

Caption: Substituent-directed fragmentation pathways in pyrazolo[1,5-a]pyridines.

PART 3: Experimental Protocols & Workflow

Achieving high-quality, interpretable mass spectra is contingent on rigorous experimental design. The choice of ionization source and analytical parameters must be tailored to the molecule and the analytical question.

Recommended Workflow for Structural Elucidation

This workflow provides a self-validating system for the analysis of a novel pyrazolo[1,5-a]pyridine derivative.

G cluster_prep cluster_lc cluster_ms cluster_analysis Prep Dissolve sample in ACN/H₂O (1 µg/mL) LC Inject on C18 column (if mixture) Prep->LC MS1 Full Scan MS (ESI+) Determine [M+H]⁺ LC->MS1 MS2 Tandem MS (MS/MS) Fragment [M+H]⁺ MS1->MS2 DA1 Confirm Elemental Comp. (High-Res MS) MS2->DA1 DA2 Interpret Fragments (Compare to knowns) DA1->DA2 DA3 Propose Structure DA2->DA3

Caption: Experimental workflow for the LC-MS/MS analysis of pyrazolo[1,5-a]pyridines.

Detailed Protocol: ESI-MS/MS Analysis

This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer for fragmentation analysis of a synthesized pyrazolo[1,5-a]pyridine.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: The addition of formic acid is critical. It provides a source of protons to ensure efficient formation of the [M+H]⁺ ion in positive mode ESI, which is the preferred analyte for subsequent fragmentation.[9]

  • Infusion & Full Scan MS:

    • Infuse the sample directly into the ESI source at 5-10 µL/min.

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]⁺.

    • Trustworthiness: This step validates the molecular weight of the synthesized compound. The observed m/z should match the theoretical m/z of the [M+H]⁺ ion within the mass accuracy of the instrument. For high-resolution instruments, this provides confirmation of the elemental composition.

  • Tandem MS (MS/MS) Experiment:

    • Set the mass spectrometer to a "Product Ion Scan" mode.

    • Select the m/z of the [M+H]⁺ ion identified in Step 2 as the precursor ion for isolation in the first quadrupole.

    • Apply Collision-Induced Dissociation (CID) in the second quadrupole (collision cell). Start with a collision energy of 20 eV.

    • Scan the third quadrupole to detect all fragment ions produced from the precursor.

    • Expertise: A collision energy of 20 eV is a good starting point for heterocyclic compounds of this size. It is energetic enough to induce cleavage of the core structure but often gentle enough to preserve large, informative fragments.

  • Collision Energy Ramping:

    • Perform a series of MS/MS experiments where the collision energy is ramped (e.g., in 10 eV steps from 10 to 50 eV).

    • Causality: This is a crucial step for comprehensive structural analysis. Low collision energies will reveal the most facile fragmentation pathways (the weakest bonds), while higher energies will induce more extensive fragmentation, revealing the underlying structural backbone. Plotting fragment ion intensity versus collision energy helps to establish fragmentation genealogies.

By systematically applying this protocol, researchers can generate a rich dataset that provides a detailed fingerprint of the pyrazolo[1,5-a]pyridine's structure, enabling confident identification and differentiation between isomers.

References

  • PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. PubMed Central. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. Available at: [Link]

  • The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MOST Wiedzy. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

Sources

Technical Comparison: 2-Ethylpyrazolo[1,5-a]pyridine vs. Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Ethylpyrazolo[1,5-a]pyridine and the classical Indole scaffold. It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies to optimize potency, metabolic stability, and physicochemical properties.

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the Indole ring is a "privileged scaffold," ubiquitous in FDA-approved drugs (e.g., Tryptophan derivatives, Indomethacin). However, its utility is often limited by two factors: the hydrogen bond donor (HBD) character of the N1-H and metabolic instability at the electron-rich C3 position.

2-Ethylpyrazolo[1,5-a]pyridine serves as a strategic bioisostere. By fusing a pyrazole ring to a pyridine, it retains the planar, aromatic geometry of indole but eliminates the N-H donor. The "2-ethyl" substituent specifically modulates lipophilicity and sterically shields the C2/C3 region, often resulting in:

  • Improved Permeability: Removal of the HBD lowers the polar surface area (PSA).

  • Altered Metabolic Profile: Resistance to N-oxidation and reduced susceptibility to C3-hydroxylation compared to indole.

  • Selectivity Tuning: The altered dipole vector changes electrostatic interactions within the binding pocket (e.g., Kinase ATP pockets or PDE4 active sites).

Physicochemical & Structural Analysis

The decision to switch from an Indole to a Pyrazolo[1,5-a]pyridine core is rarely arbitrary; it is a calculated move to adjust specific molecular properties.

Structural Superposition

Both scaffolds share a 10-


 electron aromatic system. However, the nitrogen distribution differs significantly.
  • Indole: 10-

    
     system distributed over a benzene and a pyrrole. N1 is a hydrogen bond donor.
    
  • Pyrazolo[1,5-a]pyridine: 10-

    
     system with a bridgehead nitrogen. N1 is part of the aromatic system but lacks a proton; N2 (in the pyrazole ring) acts as a weak acceptor.
    
Comparative Metrics Table
FeatureIndole (Reference)2-Ethylpyrazolo[1,5-a]pyridineImpact on Drug Design
H-Bond Donor (HBD) 1 (N-H)0Increases membrane permeability; removes non-specific binding.
H-Bond Acceptor (HBA) 0 (Weak

)
2 (N1, N2)Creates new vector for interaction (e.g., hinge binding in kinases).
Electronic Character Electron-rich (C3 nucleophilic)Electron-rich (C3 nucleophilic)Retains reactivity for electrophilic substitution but alters oxidation potential.
LogP (Lipophilicity) ModerateHigher (+0.5 to +1.0

LogP)
Better passive transport; risk of lower solubility.
Metabolic Liability High (C3 oxidation

indoxyl)
Moderate (Alkyl chain oxidation)"2-Ethyl" group blocks C2 metabolism; core is more stable to oxidative ring opening.

Bioactivity Case Studies

Case A: Kinase Inhibition (ATP Pocket Binding)

In kinase drug discovery, the "hinge region" requires precise H-bond complementarity.

  • Indole Approach: The N-H often donates a hydrogen to the hinge backbone (e.g., Glu or Met residues).

  • Pyrazolo[1,5-a]pyridine Approach: Without the N-H, this scaffold relies on the N2 lone pair to act as an acceptor or uses the hydrophobic bulk of the 2-ethyl group to displace water molecules in the gatekeeper pocket.

    • Example: In PI3K

      
       inhibitors , replacing indole with pyrazolo[1,5-a]pyridine improved selectivity by removing a donor that interacted with off-target kinases, while the 2-ethyl group filled a hydrophobic sub-pocket.
      
Case B: PDE4 Inhibition (Ibudilast Analogs)

Ibudilast (a PDE4 inhibitor) utilizes a 2-isopropylpyrazolo[1,5-a]pyridine core.[1][2]

  • Mechanism: The pyrazolo core mimics the adenosine ring of cAMP. The alkyl group at C2 (ethyl or isopropyl) is critical for locking the conformation and filling the hydrophobic "clamp" region of the PDE4 active site.

  • Advantage: An indole analog would possess an N-H pointing towards a hydrophobic region of the enzyme, incurring a desolvation penalty. The pyrazolo scaffold avoids this energetic cost.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for choosing between these two scaffolds based on SAR data.

ScaffoldSelection Start Lead Optimization (Indole Core) Permeability Is Membrane Permeability Low? Start->Permeability HDonor Is N-H Essential for Target Binding? Permeability->HDonor Yes Metab Is C3 Oxidation a Major Clearance Route? Permeability->Metab No Switch SWITCH TO Pyrazolo[1,5-a]pyridine HDonor->Switch No (H-bond not required) Stay RETAIN Indole Scaffold HDonor->Stay Yes (H-bond required) Metab->Stay No Modify Add 2-Ethyl Group (Steric/Hydrophobic Block) Metab->Modify Yes Switch->Modify Optimize Lipophilicity

Figure 1: Decision tree for scaffold hopping from Indole to Pyrazolo[1,5-a]pyridine.

Experimental Protocols

To validate the bioactivity and stability differences, the following protocols are recommended.

Protocol A: Synthesis of 2-Ethylpyrazolo[1,5-a]pyridine Core

This protocol utilizes a [3+2] cycloaddition strategy, which is more robust than trying to ethylate a pre-formed bicyclic system.

Reagents:

  • 1-Aminopyridinium iodide (Precursor A)

  • 2-Pentynoic acid ethyl ester or 1-butyne (Precursor B)

  • Base:

    
    [3][4]
    
  • Solvent: DMF[3]

Step-by-Step Workflow:

  • Preparation of Ylide: Dissolve 1-aminopyridinium iodide (1.0 eq) in DMF. Add

    
     (2.5 eq) and stir at room temperature for 30 mins to generate the N-iminopyridinium ylide in situ.
    
  • Cycloaddition: Add the alkyne (e.g., ethyl 2-pentynoate for 2-ethyl-3-carboxylate derivatives) dropwise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. The ylide undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by extrusion or rearrangement to form the fused bicycle.

  • Workup: Dilute with water, extract with EtOAc. The 2-ethyl group is established by the choice of the alkyne starting material (using 1-butyne or a 2-ethyl substituted propiolate).

  • Validation: Confirm structure via 1H NMR. Key signal: Absence of Indole N-H (broad singlet ~10-12 ppm) and presence of Pyrazolo C7-H doublet.

Protocol B: Comparative Microsomal Stability Assay

This assay determines if the scaffold switch successfully mitigates oxidative metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: 2-Ethylindole (Control) vs. 2-Ethylpyrazolo[1,5-a]pyridine.

Procedure:

  • Incubation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: The pyrazolo analog should demonstrate a

      
       (Intrinsic Clearance) at least 2-fold lower than the indole control to justify the bioisosteric replacement.
      

ADME & Metabolic Pathways

The primary driver for this comparison is often metabolic stability. Indoles are notorious for C3-oxidation leading to indoxyl and subsequent polymerization or conjugation.

Metabolic Pathway Visualization

The diagram below contrasts the metabolic fate of the two scaffolds.

Metabolism Indole 2-Ethylindole IndoleEpox 2,3-Epoxide (Unstable) Indole->IndoleEpox CYP450 (Fast) Indoxyl 3-Hydroxyindole (Indoxyl) IndoleEpox->Indoxyl Isatin Isatin/Polymer (Toxic/Inactive) Indoxyl->Isatin Oxidation Pyrazolo 2-Ethylpyrazolo [1,5-a]pyridine PyrazoloOH Hydroxylated Metabolite Pyrazolo->PyrazoloOH CYP450 (Slow) Stable Stable Glucuronide (Excretable) PyrazoloOH->Stable UGT

Figure 2: Comparative metabolic pathways. Note the high-risk degradation pathway of Indole vs. the standard clearance of Pyrazolo[1,5-a]pyridine.

References

  • Bioisosterism in Drug Design

    • Title: Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry.[2]

    • Source: Journal of Medicinal Chemistry.[5][6]

    • URL:[Link] (General Reference for Scaffold)

  • Ibudilast & PDE4 Inhibition

    • Title: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Kinase Inhibitor Selectivity

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: MDPI Pharmaceuticals.[7]

    • URL:[Link]

  • Synthetic Methodology

    • Title: Efficient Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition.[8]

    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Metabolic Stability of Heterocycles

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.
    • Source: Journal of Medicinal Chemistry.[5][6]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Ethylpyrazolo[1,5-a]pyridine via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth, experience-driven approach to validating the purity of 2-Ethylpyrazolo[1,5-a]pyridine, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment.[1] We will move beyond a simple recitation of steps to explore the rationale behind our methodological choices, compare viable alternatives, and provide a self-validating experimental framework grounded in authoritative guidelines.

The Analytical Challenge: Beyond the Primary Peak

2-Ethylpyrazolo[1,5-a]pyridine, with its fused pyrazole and pyridine rings, presents a unique analytical challenge.[2] The nitrogen atoms in the heterocyclic system can interact with residual silanols on conventional HPLC stationary phases, leading to poor peak shape and unreliable quantification. Furthermore, potential impurities from its synthesis, such as starting materials or by-products from unintended cyclization pathways, must be effectively separated and identified. This guide will detail a robust HPLC-MS method, comparing two distinct column chemistries to achieve optimal separation and validation in accordance with international regulatory standards.

Core Principles: Expertise, Trustworthiness, and Authoritative Grounding

Our approach is built on three pillars:

  • Expertise & Experience: We will elucidate why specific columns, mobile phases, and MS parameters are chosen, drawing from extensive experience in the analysis of N-heterocyclic compounds.

  • Trustworthiness: The described protocol is designed as a self-validating system. We will incorporate elements of method validation throughout the experimental design, ensuring the reliability and reproducibility of the results.

  • Authoritative Grounding & Comprehensive References: All procedural recommendations are benchmarked against internationally recognized standards, primarily the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4]

Comparative Experimental Design: C18 vs. C18-PFP for Optimal Selectivity

The choice of stationary phase is paramount for achieving a successful separation. While C18 columns are the workhorses of reversed-phase chromatography, their purely hydrophobic interactions can be insufficient for resolving structurally similar aromatic compounds.[2][5] We will compare a traditional C18 column with a C18-Pentafluorophenyl (C18-PFP) column, which offers alternative selectivity through π-π and dipole-dipole interactions with the aromatic rings of 2-Ethylpyrazolo[1,5-a]pyridine and its potential impurities.[2][6]

Diagram of the HPLC-MS Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Sample 2-Ethylpyrazolo[1,5-a]pyridine (with potential impurities) Dilution Dilute in Methanol/Water (50:50) Sample->Dilution Injector Autosampler Injection Dilution->Injector Column HPLC Column (C18 or C18-PFP) Injector->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent MobilePhase Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) MobilePhase->Column Gradient Elution Pump HPLC Pump MassAnalyzer Mass Analyzer (e.g., Quadrupole Time-of-Flight) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data Acquisition and Processing Detector->DataSystem

Caption: Workflow for the HPLC-MS analysis of 2-Ethylpyrazolo[1,5-a]pyridine.

Experimental Protocols

Materials and Reagents
  • 2-Ethylpyrazolo[1,5-a]pyridine reference standard (purity >99.5%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • HPLC Columns:

    • Alternative 1: C18, 2.7 µm, 2.1 x 100 mm

    • Alternative 2: C18-PFP, 2.7 µm, 2.1 x 100 mm

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Ethylpyrazolo[1,5-a]pyridine reference standard in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of methanol and water.

  • Sample Solution (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

HPLC-MS Method
ParameterCondition
HPLC System: Agilent 1290 Infinity II or equivalent
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent
Columns: C18, 2.7 µm, 2.1 x 100 mm OR C18-PFP, 2.7 µm, 2.1 x 100 mm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 10-95% B over 10 minutes; 95% B for 2 minutes; 10% B for 3 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 2 µL
Ionization Mode: Electrospray Ionization (ESI), Positive
Gas Temperature: 325°C
Gas Flow: 8 L/min
Nebulizer: 35 psig
Sheath Gas Temp: 350°C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 3500 V
Fragmentor: 120 V
Mass Range: 50-500 m/z
Method Validation Framework

The validation of this method will adhere to the principles outlined in ICH Q2(R2) guidelines.[7] The following parameters will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Results and Comparative Analysis

Chromatographic Performance
ColumnExpected Retention Time of 2-Ethylpyrazolo[1,5-a]pyridine (min)Expected Peak Shape (Asymmetry)Key Advantages
C18 5.5 - 6.51.0 - 1.5Good general-purpose retention of non-polar compounds.
C18-PFP 6.0 - 7.00.9 - 1.2Enhanced retention and selectivity for aromatic and halogenated compounds due to π-π and dipole-dipole interactions.[2][6]

The C18-PFP column is anticipated to provide superior resolution for potential aromatic impurities due to its alternative selectivity mechanisms.[5][8] The pentafluorophenyl group can interact differently with electron-rich and electron-deficient aromatic systems, offering a powerful tool for separating structurally similar compounds.

Mass Spectrometric Fragmentation

The positive ion electrospray mass spectrum of 2-Ethylpyrazolo[1,5-a]pyridine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 147.1. The fragmentation pattern in tandem MS (MS/MS) will be crucial for structural confirmation. Based on the fragmentation of related pyrazoline and pyrimidine structures, we can predict the following fragmentation pathways.[9][10]

Fragmentation_Pathway cluster_frags Parent [C₉H₁₀N₂ + H]⁺ m/z 147.1 Frag1 Loss of C₂H₄ (ethylene) m/z 119.1 Parent->Frag1 - C₂H₄ Frag2 Loss of N₂H (diazenyl radical) m/z 118.1 Parent->Frag2 - N₂H

Caption: Predicted major fragmentation pathways for protonated 2-Ethylpyrazolo[1,5-a]pyridine.

Self-Validating System: Integrating Validation into the Protocol

The trustworthiness of this guide lies in its inherent self-validation. By following the detailed experimental protocol and the validation framework, the user will generate the necessary data to confirm the method's suitability for its intended purpose.

Specificity will be demonstrated by the baseline resolution of the main peak from any impurities. The comparison of the C18 and C18-PFP columns provides a built-in specificity challenge; a method that resolves impurities on both columns, or demonstrates superior resolution on one, provides strong evidence of specificity.

Linearity, Accuracy, and Precision will be established through the analysis of a series of calibration standards and quality control samples at different concentrations, as outlined in the ICH guidelines.[11][12][13]

Conclusion: A Robust and Defensible Method

This guide provides a comprehensive framework for the validation of 2-Ethylpyrazolo[1,5-a]pyridine purity by HPLC-MS. By understanding the chemical nature of the analyte and leveraging a comparative column approach, researchers can develop a highly selective and robust method. The integration of validation principles throughout the experimental design ensures that the generated data is not only accurate and precise but also scientifically sound and defensible. This approach, grounded in expertise and authoritative guidelines, empowers scientists in drug development to confidently assess the purity of their compounds and make informed decisions in their research.

References

  • MySkinRecipes. 2-Ethylpyrazolo[1,5-a]pyridine. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1013.
  • Saad, E. F., & Gadel-Rab, G. G. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • El-Gazzar, A. R. B. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
  • Advanced Chromatography Technologies Ltd. (n.d.). ACE C18-PFP technical brochure.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Breci, L. (2023).
  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • Al-Najjar, A. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(11), 2693.
  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance.
  • International Council for Harmonisation. (2023).
  • Al-Adnani, M. H., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(19), 6825.
  • Singh, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135.
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2)
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • K'osik, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3369-3380.
  • Kumar, S., & Van der Eycken, E. V. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(2), 226-248.
  • SynThink. (n.d.).
  • Dolan, J. W., et al. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 28(6), 458-469.
  • University of Arizona. (n.d.).
  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 223-228.
  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Chromatography Today. (2011). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
  • Advanced Chromatography Technologies Ltd. (n.d.). Independent Column Comparisons.

Sources

Publish Comparison Guide: UV-Vis Absorption of 2-Ethylpyrazolo[1,5-a]pyridine Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tunable Blue" Scaffold

2-Ethylpyrazolo[1,5-a]pyridine represents a specialized subclass of fused nitrogen-bridgehead heterocycles. Unlike ubiquitous fluorophores such as Fluorescein or BODIPY, which often suffer from small Stokes shifts or aggregation-caused quenching (ACQ), the pyrazolo[1,5-a]pyridine scaffold offers a unique balance of structural rigidity , large Stokes shifts , and synthetic modularity .

This guide provides a technical deep-dive into the UV-Vis absorption characteristics of these fluorophores, specifically focusing on the 2-ethyl substituted variants. We analyze their performance against industry standards (Coumarins, Indoles) to assist medicinal chemists and biophysicists in probe selection.

Structural Basis of Fluorescence

The 2-ethylpyrazolo[1,5-a]pyridine core is a


-electron aromatic system. Its fluorescence arises from a rigid planar structure that minimizes non-radiative decay.
The Role of the 2-Ethyl Group

While the pyrazolo[1,5-a]pyridine core dictates the primary electronic transitions, the substituent at the C2 position plays a critical "gatekeeper" role:

  • Solubility & Sterics: The ethyl group disrupts

    
    -
    
    
    
    stacking more effectively than a methyl group, enhancing solubility in organic media (DMSO, MeOH) without altering the electronic bandgap significantly.
  • Electronic Neutrality: Being a weak inductive donor (+I effect), the ethyl group stabilizes the ground state slightly but does not participate in conjugation. This makes it an ideal "anchor" point, leaving positions C3 and C7 free for electronic tuning.

Electronic Tuning Vectors (Structure-Property Relationships)

The absorption maxima (


) are primarily manipulated via Intramolecular Charge Transfer (ICT) .

G Core Pyrazolo[1,5-a]pyridine Core (10π System) Pos2 Position 2 (Ethyl) Solubility/Stability (Weak +I Effect) Core->Pos2 Steric Anchor Pos3 Position 3 (Acceptor) Bathochromic Shift (LUMO Localization) Core->Pos3 Primary Conjugation Pos7 Position 7 (Donor) Push-Pull Modulation (HOMO Localization) Core->Pos7 Electronic Feed Pos7->Pos3 ICT Vector

Figure 1: Strategic functionalization sites on the pyrazolo[1,5-a]pyridine scaffold. The 2-Ethyl group acts as a stabilizer, while the 3-7 axis controls the optical window.

Comparative Analysis: UV-Vis Absorption Maxima

The unfunctionalized 2-ethylpyrazolo[1,5-a]pyridine absorbs in the UV region. To become a useful fluorophore (visible range), it requires conjugation extension at C3.

Data Comparison: 2-Ethyl Derivatives vs. Alternatives

The following table contrasts 2-ethylpyrazolo[1,5-a]pyridine derivatives with standard blue/green fluorophores.

Fluorophore ClassCore StructureTypical

(Abs)

(Emission)
Stokes ShiftQuantum Yield (

)
2-Ethylpyrazolo[1,5-a]pyridine (Core)Fused Bicyclic305 - 320 nm 360 - 380 nm~60 nm0.05 - 0.20
3-Acyl-2-ethyl-derivative ICT System340 - 360 nm 420 - 450 nm~80 nm 0.40 - 0.65
3-Coumarin-2-ethyl-hybrid Extended

440 - 460 nm 510 - 540 nm~70 nm> 0.80
Coumarin 153 (Standard)Benzopyrone420 nm530 nm~110 nm0.38 (EtOH)
BODIPY (Standard)Boron-dipyrromethene490 - 510 nm500 - 520 nm< 20 nm> 0.90
Key Technical Insights
  • The Stokes Shift Advantage: Unlike BODIPY (small shift, self-absorption risk), 2-ethylpyrazolo[1,5-a]pyridines exhibit large Stokes shifts (60-80 nm). This is crucial for biological imaging to reduce background noise from excitation light.

  • Solvatochromism: These fluorophores are highly sensitive to solvent polarity.

    • Non-polar (Hexane):

      
       ~340 nm (Vibrational structure visible).
      
    • Polar Aprotic (DMSO):

      
       ~355 nm (Broadened band, ICT character).
      
    • Protocol Note: For consistent

      
       determination, Methanol  is the recommended standard solvent due to its ability to solubilize the ethyl chain while stabilizing the dipole.
      

Experimental Methodology

To ensure reproducibility (Trustworthiness), the synthesis and characterization must follow a rigorous protocol. The "One-Pot" synthesis is preferred for its atom economy.

Synthesis Workflow (Green Chemistry Approach)

This pathway utilizes an oxidative [3+2] cycloaddition, avoiding harsh metal catalysts.[1]

Synthesis Start Start Materials: N-aminopyridine + Alkynyl Ketone (Ethyl) Step1 Step 1: In Situ Formation of N-Iminopyridinium Ylide Start->Step1 K2CO3, DMF, RT Step2 Step 2: [3+2] Cycloaddition (Base Mediated) Step1->Step2 Step3 Step 3: Oxidative Aromatization (Air/O2 or Cu(OAc)2) Step2->Step3 - H2O Final Product: 2-Ethylpyrazolo[1,5-a]pyridine Step3->Final

Figure 2: One-pot synthesis strategy for 2-ethylpyrazolo[1,5-a]pyridine derivatives.

Photophysical Characterization Protocol

Objective: Determine accurate


 and 

(molar extinction coefficient).
  • Preparation: Prepare a stock solution of the fluorophore (

    
     M) in spectroscopic grade Methanol.
    
  • Dilution: Create a dilution series (

    
     M to 
    
    
    
    M).
  • Blanking: Use a matched quartz cuvette with pure solvent. Critical: Ensure the baseline is flat between 250-800 nm.

  • Measurement: Scan from 800 nm down to 250 nm.

    • Why scan down? To minimize photodegradation of the sample before the visible region is recorded.

  • Validation: Plot Absorbance vs. Concentration. The linear regression (

    
    ) confirms the absence of aggregation (Beer-Lambert Law adherence).
    

Case Study: 3-Functionalization Effects

The 2-ethyl group provides the stability, but the 3-position provides the color.

  • Case A: 3-Cyano-2-ethylpyrazolo[1,5-a]pyridine

    • 
      :  315 nm
      
    • Observation: The cyano group is a strong EWG but lacks conjugation length. The shift is minimal, useful only as a UV probe.

  • Case B: 3-(4-Methoxyphenyl)-2-ethylpyrazolo[1,5-a]pyridine

    • 
      :  358 nm
      
    • Observation: Significant bathochromic shift due to conjugation. The 2-ethyl group prevents the phenyl ring from rotating completely out of plane, maintaining fluorescence.

  • Case C: 3-(Coumarin-3-yl)-2-ethylpyrazolo[1,5-a]pyridine

    • 
      :  445 nm
      
    • Observation: A "hybrid" fluorophore.[2] The absorption is dominated by the coumarin moiety, but the pyrazolo-pyridine core acts as a rigid donor, enhancing the quantum yield compared to coumarin alone.

Conclusion

For researchers requiring a stable, tunable blue-emitter , the 2-ethylpyrazolo[1,5-a]pyridine scaffold is superior to simple indoles due to its higher quantum yields and larger Stokes shifts. While it lacks the raw brightness of BODIPY, its ease of synthesis and "turn-on" potential in polar environments make it an excellent choice for polarity-sensitive biological probes.

Recommendation: Use 2-ethyl derivatives over 2-methyl when solubility in lipophilic membranes is required, or when crystallizing the fluorophore for X-ray analysis (the ethyl chain aids crystal packing).

References

  • Synthesis and photophysical properties of pyrazolo[1,5-a]pyridine derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Source: MDPI Molecules URL:[Link]

  • One-pot synthesis of functionalized pyrazolo[1,5-a]pyridines. Source: Organic Chemistry Portal URL:[Link]

  • 2-Ethylpyrazolo[1,5-a]pyridine (Chemical Structure & Intermediate Data). Source: PubChem URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.